molecular formula C4H4N4O3 B2916275 4-Nitro-1H-pyrazole-3-carboxamide CAS No. 1092683-07-2; 65190-36-5

4-Nitro-1H-pyrazole-3-carboxamide

Cat. No.: B2916275
CAS No.: 1092683-07-2; 65190-36-5
M. Wt: 156.101
InChI Key: SVHOGXCJBBYKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C4H4N4O3 and its molecular weight is 156.101. The purity is usually 95%.
BenchChem offers high-quality 4-Nitro-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H2,5,9)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHOGXCJBBYKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitro-1H-pyrazole-3-carboxamide (CAS: 65190-36-5) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized in the synthesis of antiviral, anticancer, and antimicrobial agents.[1][2] Its utility as a drug development intermediate is defined by its specific functionalization: a nitro group at the 4-position (electron-withdrawing) and a carboxamide at the 3-position (hydrogen bond donor/acceptor).[1][2]

This guide addresses a common bottleneck in the handling of this compound: its amphiphilic but high-melting nature .[1][2] While the compound possesses polar functional groups, its strong intermolecular hydrogen bonding leads to a stable crystal lattice, resulting in poor aqueous solubility at neutral pH.[2] Optimal solubilization requires disrupting these lattice interactions using polar aprotic solvents (DMSO, DMF) or pH manipulation.[2]

Part 1: Physicochemical Profile & Solubility Drivers

To predict and manipulate solubility, one must understand the molecular forces at play.[2]

Chemical Identity
PropertyDetail
IUPAC Name 4-Nitro-1H-pyrazole-3-carboxamide
CAS Number 65190-36-5
Molecular Formula C₄H₄N₄O₃
Molecular Weight 156.10 g/mol
Structural Features 1H-Pyrazole core, 4-Nitro group (

), 3-Carboxamide (

)
Mechanistic Solubility Drivers

The solubility behavior of 4-Nitro-1H-pyrazole-3-carboxamide is governed by three competing factors:

  • Crystal Lattice Energy (High): The amide group and the pyrazole -NH- act as both hydrogen bond donors and acceptors.[1][2] This creates a tight, "brick-wall" intermolecular network in the solid state, requiring significant energy to break (high melting point).[1]

  • Acidity of the Pyrazole Ring: The electron-withdrawing nitro group at position 4 significantly increases the acidity of the pyrazole -NH- proton.[1][2]

    • Implication: Solubility in water is pH-dependent .[1][2] Deprotonation at basic pH (pH > 10) forms the pyrazolate anion, drastically increasing aqueous solubility.

  • Polarity vs. Lipophilicity: With a predicted LogP near 0.5–0.6, the molecule is not highly lipophilic, yet it lacks sufficient hydration energy to dissolve freely in neutral water.[1][2]

Part 2: Solubility Landscape

The following data categorizes solvent compatibility for synthesis, purification, and biological assay preparation.

Solvent Compatibility Table[1][2]
Solvent ClassSpecific SolventSolubility RatingEstimated Range (25°C)Operational Notes
Polar Aprotic DMSO Excellent > 50 mg/mLPreferred solvent for stock solutions.[1][2] Disrupts H-bonds effectively.
Polar Aprotic DMF Excellent > 50 mg/mLSuitable for chemical synthesis reactions.[1][2]
Polar Protic Methanol Good 10–30 mg/mLSolubility increases significantly upon heating.[1][2] Good for recrystallization.[1][2]
Polar Protic Ethanol Moderate 5–15 mg/mLOften requires reflux to fully dissolve; precipitates upon cooling.[1][2]
Aqueous Water (pH 7) Poor < 1 mg/mL"Sparingly soluble."[2] Compound often precipitates when poured into water.[1][2]
Aqueous Water (pH > 10) High > 20 mg/mLSoluble as a salt (deprotonated pyrazolate).[2] Use NaOH or Carbonate buffers.[1][2]
Non-Polar Hexane/DCM Insoluble < 0.1 mg/mLSuitable antisolvents for precipitation/purification.[1][2]
Critical Formulation Strategy (The "DMSO Spike")

For biological assays where the final medium is aqueous (e.g., cell culture), do not attempt to dissolve the solid directly in media.[1]

  • Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

  • Dilute this stock into the aqueous buffer.

    • Caution: Rapid dilution may cause microprecipitation.[1][2] Vortex immediately. Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.[1][2]

Part 3: Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific batch/purity.[1][2]

Materials:

  • 4-Nitro-1H-pyrazole-3-carboxamide (Solid)[1][2][3]

  • Target Solvent (e.g., PBS pH 7.4, DMSO)

  • 0.45 µm Syringe Filters (PTFE for organics, PES for aqueous)

  • HPLC or UV-Vis Spectrophotometer[1][2]

Step-by-Step Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial. The solution must remain turbid (indicating undissolved solid).[1][2]

  • Equilibration: Agitate the vial at a fixed temperature (25°C) for 24–48 hours using an orbital shaker or magnetic stirrer.

  • Separation:

    • Centrifuge the sample at 10,000 rpm for 5 minutes.

    • Carefully withdraw the supernatant.[1][2]

    • Filter through a 0.45 µm syringe filter to remove micro-particulates.[1][2]

  • Quantification:

    • Dilute the filtrate (if necessary) to fall within the linear range of your detector.[1][2]

    • Analyze via HPLC (C18 column, Water/Acetonitrile gradient) or UV-Vis (approx.[1][2] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       270–300 nm).[2]
      
    • Calculate concentration against a standard curve prepared in DMSO.

Part 4: Visualizations

Solubility Decision Logic

This diagram guides the researcher in selecting the correct solvent system based on the application.[1][2]

SolubilityLogic Start Start: Select Application App_Bio Biological Assay (Cell/Enzyme) Start->App_Bio App_Syn Chemical Synthesis Start->App_Syn App_Pur Purification/Crystallization Start->App_Pur Stock Make Stock in 100% DMSO (>20 mg/mL) App_Bio->Stock Solvent_Choice Solvent Selection App_Syn->Solvent_Choice Recryst Recrystallization App_Pur->Recryst AcidBase Acid/Base Extraction App_Pur->AcidBase Dilute Dilute into Aqueous Buffer (Final DMSO < 1%) Stock->Dilute DMF DMF or DMSO (High Solubility) Solvent_Choice->DMF EtOH Ethanol/Methanol (Dissolve Hot -> Cool) Recryst->EtOH

Caption: Decision tree for solvent selection based on experimental intent (Assay vs. Synthesis vs. Purification).

Solvation Mechanism

Visualizing how different solvents interact with the molecule.[1][2]

SolvationMech Center 4-Nitro-1H-pyrazole- 3-carboxamide Water_Mech Strong Lattice Energy overcomes Hydration Center->Water_Mech DMSO_Mech Disrupts H-Bonds Dipole-Dipole Stabilization Center->DMSO_Mech Base_Mech Deprotonation of Pyrazole NH Ionic Solvation Center->Base_Mech Water Water (pH 7) Water->Center Poor Solubility DMSO DMSO DMSO->Center High Solubility Base Water (pH > 10) Base->Center High Solubility (Salt)

Caption: Mechanistic comparison of solvation forces. DMSO dissolves via H-bond disruption; Base dissolves via ionization; Neutral water fails to overcome lattice energy.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 219739, 4-Nitro-1H-pyrazole-3-carboxylic acid. (Precursor data used for physicochemical inference).[1][2][4][5] Retrieved from [Link]

Sources

The Critical Divide: A Comparative Analysis of 4-nitro-1H-pyrazole-3-carboxylic acid and 4-nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental differences between two closely related, yet functionally distinct, pyrazole derivatives: 4-nitro-1H-pyrazole-3-carboxylic acid and its corresponding carboxamide. As vital building blocks in medicinal chemistry, the strategic selection between these two moieties can profoundly influence the physicochemical properties, biological activity, and pharmacokinetic profile of a potential drug candidate. This document serves as a comprehensive resource for researchers in drug discovery and development, providing a detailed examination of their synthesis, reactivity, and divergent roles in molecular design.

Executive Summary

The pyrazole ring is a privileged scaffold in pharmaceutical sciences, renowned for its metabolic stability and versatile biological activities. The functionalization of this core at the 3- and 4-positions with a carboxylic acid or carboxamide and a nitro group, respectively, creates key intermediates and pharmacophores. This guide elucidates that the conversion of the carboxylic acid to a carboxamide is not a trivial substitution but a critical design choice that modulates acidity, hydrogen bonding capacity, and membrane permeability. These molecular-level changes have significant downstream consequences for target engagement, bioavailability, and overall therapeutic potential.

Foundational Differences: A Physicochemical Perspective

The primary distinction between 4-nitro-1H-pyrazole-3-carboxylic acid and its carboxamide counterpart lies in the functional group at the C3 position of the pyrazole ring. This single alteration from a hydroxyl (-OH) in the carboxylic acid to an amino (-NH2) group in the carboxamide precipitates a cascade of changes in their fundamental properties.

Acidity and Ionization State
  • 4-nitro-1H-pyrazole-3-carboxylic acid: As its name implies, this compound is acidic due to the carboxyl group.[1] The presence of the electron-withdrawing nitro group further enhances its acidity. At physiological pH, this molecule will predominantly exist in its deprotonated, anionic carboxylate form. This ionization is a critical factor governing its solubility in aqueous media and its potential to form strong ionic interactions with biological targets.[2]

  • 4-nitro-1H-pyrazole-3-carboxamide: In stark contrast, the carboxamide is a non-ionizable, neutral molecule under physiological conditions. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less basic than an amine and a very weak acid.[3] This neutrality has profound implications for its ability to cross lipid bilayers, such as cell membranes.

Hydrogen Bonding Potential

The capacity to form hydrogen bonds is a key determinant of a molecule's interaction with its biological target and its physical properties like melting and boiling points.

  • Carboxylic Acid: This functional group is a potent hydrogen bond donor (via the hydroxyl proton) and can act as a hydrogen bond acceptor at both the carbonyl and hydroxyl oxygens.[4] Carboxylic acids are well-known to form strong intermolecular hydrogen bonds, frequently leading to the formation of dimers.[2]

  • Carboxamide: The primary carboxamide is an even more versatile hydrogen bond participant. It possesses two hydrogen bond donor sites (the two N-H protons) and two acceptor sites (the carbonyl oxygen and the nitrogen lone pair).[3][5] This extensive hydrogen bonding network is responsible for the generally higher boiling points of primary amides when compared to carboxylic acids of similar molecular weight.[3][5]

Comparative Data Summary
Property4-nitro-1H-pyrazole-3-carboxylic acid4-nitro-1H-pyrazole-3-carboxamide
Molecular Formula C4H3N3O4[6]C4H4N4O3[7]
Molecular Weight 157.08 g/mol [6]156.10 g/mol
Acidity Acidic[1]Neutral / Very Weakly Acidic
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 22
Melting Point 223-225 °C (decomposes)[8]Not readily available

Synthetic Pathways and Chemical Reactivity

The preparative routes to these compounds and their subsequent chemical reactivity are distinct, offering different strategic advantages in a synthetic workflow.

Synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid

The synthesis of the carboxylic acid can be achieved via several established routes, often involving the nitration of a pre-existing pyrazole ring followed by the oxidation of a suitable precursor group at the C3 position.

G Start 3-Methyl-1H-pyrazole Intermediate 3-Methyl-4-nitro-1H-pyrazole Start->Intermediate Nitration (HNO3/H2SO4) Product 4-nitro-1H-pyrazole-3-carboxylic acid Intermediate->Product Oxidation (e.g., KMnO4)

Caption: A general synthetic pathway to the carboxylic acid.

Exemplary Protocol: Synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid

  • Nitration: A solution of 3-methyl-1H-pyrazole in concentrated sulfuric acid is cooled to 0 °C. A nitrating mixture (concentrated nitric acid in sulfuric acid) is added dropwise, maintaining a low temperature. The reaction is stirred for several hours before being quenched by pouring onto ice, which precipitates the 3-methyl-4-nitro-1H-pyrazole intermediate.

  • Oxidation: The intermediate is then subjected to strong oxidizing conditions, for example, by refluxing with potassium permanganate in an aqueous solution. Upon completion, the reaction is worked up by removing the manganese dioxide byproduct and acidifying the filtrate to precipitate the final product, 4-nitro-1H-pyrazole-3-carboxylic acid.

Synthesis of 4-nitro-1H-pyrazole-3-carboxamide

The carboxamide is most commonly and efficiently synthesized from the corresponding carboxylic acid. This transformation is a fundamental tool in medicinal chemistry for modulating molecular properties.

G Start 4-nitro-1H-pyrazole-3-carboxylic acid Activated Activated Ester/Acid Chloride Start->Activated Activation (e.g., EDCI/HOBt or SOCl2) Product 4-nitro-1H-pyrazole-3-carboxamide Activated->Product Ammonolysis (NH3 or equivalent)

Sources

Strategic Sourcing and Quality Validation: 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Criticality

In the landscape of modern drug discovery, 4-Nitro-1H-pyrazole-3-carboxamide (often linked to CAS 65190-36-5 ) is not merely a reagent; it is a "privileged scaffold." Its structural duality—offering an electron-withdrawing nitro group at position 4 and a modifiable amide at position 3—makes it a linchpin intermediate for synthesizing Janus Kinase (JAK) inhibitors , Cyclin-Dependent Kinase (CDK) inhibitors , and antiviral agents targeting HCV.

However, sourcing this compound presents a specific technical hazard: Regioisomeric Contamination. The nitration of pyrazole derivatives often yields mixtures of 3-nitro and 4-nitro isomers. If a supplier provides a 95% pure batch where the 5% impurity is the wrong regioisomer, your Structure-Activity Relationship (SAR) data will be compromised.

This guide details the sourcing landscape, pricing tiers, and, most importantly, the Incoming Quality Control (IQC) protocols required to validate this material before it enters your workflow.

Chemical Identity & Nomenclature Verification

Before issuing a Purchase Order (PO), you must verify the exact chemical structure. The pyrazole ring numbering can be ambiguous in vendor catalogs.

FeatureSpecification
Chemical Name 4-Nitro-1H-pyrazole-3-carboxamide
Common CAS 65190-36-5 (Verify with structure; do not confuse with 3-Nitropyrazole CAS 26621-44-3)
Molecular Formula C₄H₄N₄O₃
Molecular Weight 156.10 g/mol
SMILES NC(=O)c1cF=O)[nH]n1 (Generic representation)
Critical Check Ensure the Nitro group is at C4 and Carboxamide at C3.[1][2][3][4][5][6][7][8][9][10]

Global Supply Chain & Pricing Landscape

The market for this intermediate is bifurcated into "Catalog Suppliers" (high price, immediate dispatch) and "Bulk Manufacturers" (lower price, lead time).

Supplier Tiers
  • Tier 1: Global Aggregators (High Reliability)

    • Examples: Sigma-Aldrich (MilliporeSigma), Enamine, WuXi AppTec.

    • Pros: Validated CoAs, H-NMR provided, reliable cold-chain logistics.

    • Cons: Premium pricing.

  • Tier 2: Specialized Building Block Vendors

    • Examples: BLD Pharm, Combi-Blocks, Fluorochem, Apollo Scientific.

    • Pros: Balance of cost and quality; often have stock in US/EU warehouses.

  • Tier 3: Bulk Synthesis (China/India)

    • Examples: Local manufacturers in Henan or Jiangsu provinces.

    • Pros: Extremely low cost for >100g.

    • Cons: High risk of isomeric impurities; requires rigorous internal QC.

Market Pricing Estimates (Q4 2025 Projections)
ScaleSupplier TierEstimated Price Range (USD)Lead Time
1 g Tier 1 (Catalog)$150 - $2801-3 Days
5 g Tier 2 (Specialist)$300 - $5503-7 Days
25 g Tier 2 (Specialist)$800 - $1,2001-2 Weeks
100 g+ Tier 3 (Bulk)$1,500 - $2,5003-5 Weeks

Analyst Note: Prices for pyrazoles fluctuate based on the availability of the starting material pyrazole-3-carboxylic acid. Always request a batch-specific CoA before purchasing >10g.

Technical Validation: The Self-Validating Protocol

Do not trust the vendor's label blindly. The following protocol is designed to detect the two most common failures: Regioisomer contamination and Hydrolysis of the amide .

A. Visual Inspection
  • Pass: Off-white to pale yellow solid.

  • Fail: Dark orange/brown (indicates oxidation) or wet paste (hygroscopic failure).

B. Analytical Workflow (HPLC & NMR)
1. HPLC Method (Reverse Phase)

This method separates the polar amide from the likely carboxylic acid impurity (hydrolysis product).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Acceptance Criteria: Purity > 97% (Area %).

2. 1H-NMR Interpretation (DMSO-d6)

The NMR spectrum is the definitive identity test.

  • Solvent: DMSO-d6 (CDCl₃ is often too non-polar for this compound).

  • Key Signals:

    • ~14.0 ppm (Broad s, 1H): Pyrazole NH. (If missing, sample may be a salt).

    • ~8.5 - 9.0 ppm (s, 1H): The C5-H proton on the pyrazole ring. Critical: If this shifts significantly or splits, suspect the 3-nitro isomer.

    • ~7.5 - 8.0 ppm (Two broad s, 2H): The Amide NH₂ protons. They are often non-equivalent due to restricted rotation.

C. QC Decision Matrix (DOT Diagram)

QC_Decision_Tree Start Shipment Arrival (4-Nitro-1H-pyrazole-3-carboxamide) Visual Visual Inspection: Off-white Solid? Start->Visual NMR 1H-NMR (DMSO-d6) Check C5-H Singlet Visual->NMR Pass Decision_Fail_Pur HOLD: Recrystallize (EtOH/Water) Visual->Decision_Fail_Pur Fail (Dark/Wet) HPLC HPLC Purity >97%? NMR->HPLC Structure Confirmed Decision_Fail_Iso REJECT: Isomer Contamination (Contact Vendor) NMR->Decision_Fail_Iso Split Peaks/Wrong Shift Decision_Pass RELEASE TO CHEM LAB (Safe for SAR) HPLC->Decision_Pass Yes HPLC->Decision_Fail_Pur No (<95%) Decision_Fail_Pur->HPLC Retest after purification

Figure 1: Incoming Quality Control (IQC) Decision Tree. This logic gate prevents low-quality starting material from entering expensive synthesis steps.

Strategic Application: Scaffold Evolution

Why buy this specific amide? It is the gateway to the "3-Amido-4-Amino" pyrazole core, a privileged motif in kinase inhibition.

Synthetic Utility[6][8][11]
  • Reduction: The 4-nitro group is reduced (Pd/C + H₂ or Fe/NH₄Cl) to a 4-amino group.

  • Cyclization: The resulting vicinal diamine (3-carboxamide, 4-amino) can be cyclized with aldehydes or phosgene to form Pyrazolo[4,3-d]pyrimidines (biosteres of purine, mimicking ATP in kinase pockets).

Scaffold Evolution Pathway (DOT Diagram)

Scaffold_Evolution Raw 4-Nitro-1H-pyrazole- 3-carboxamide (Starting Material) Step1 Reduction (Pd/C, H2) Raw->Step1 Nitro Reduction Intermed 4-Amino-1H-pyrazole- 3-carboxamide (Key Intermediate) Step1->Intermed Step2 Cyclization (R-CHO / Triphosgene) Intermed->Step2 Ring Closure Target Pyrazolo[4,3-d]pyrimidine (Kinase Inhibitor Core) Step2->Target Drug Candidate

Figure 2: The primary synthetic utility of the molecule. It serves as a precursor to bicyclic heteroaromatic systems used in oncology drugs.

References & Authoritative Sources

  • PubChem Compound Summary. 4-Nitro-1H-pyrazole-3-carboxamide (CAS 65190-36-5). National Library of Medicine. [Link]

  • Journal of Medicinal Chemistry. Discovery of Pyrazolo[4,3-d]pyrimidine Inhibitors. (Context for synthetic application in kinase inhibition). [Link]

Disclaimer: This guide is for research and development purposes only. Prices and availability are subject to market volatility. Always consult the specific Safety Data Sheet (SDS) before handling nitro-heterocycles.

Sources

Biological Activity and Synthetic Workflows of Nitro-Pyrazole Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a highly privileged scaffold in modern medicinal chemistry. Specifically, 1H-pyrazole-3-carboxamide and its 4-nitro derivatives have emerged as versatile pharmacophores capable of addressing complex pathologies ranging from aggressive malignancies to drug-resistant microbial infections[1]. As a Senior Application Scientist, I have observed that the success of these derivatives lies in their structural dynamics: the pyrazole core provides critical hydrogen-bond donors and acceptors, while the 4-nitro group serves both as an electron-withdrawing modulator of pKa and a highly reactive synthetic handle[2][3]. This guide synthesizes the mechanistic paradigms, quantitative efficacy data, and field-proven synthetic protocols required to develop and evaluate these compounds.

Mechanistic Paradigms in Oncology

The structural geometry of nitro-pyrazole carboxamides allows them to act as highly potent, multi-target oncology agents. Their primary mechanisms of action bifurcate into specific kinase inhibition and direct nucleic acid interaction.

Kinase Inhibition: Disrupting the Cell Cycle

The dysregulation of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (like FLT3) is a hallmark of aggressive cancers, such as Acute Myeloid Leukemia (AML). Nitro-pyrazole carboxamide derivatives (and their reduced amino-pyrazole analogs) act as ATP-competitive inhibitors. By anchoring into the hinge region of the kinase via the pyrazole nitrogen and the carboxamide oxygen, these compounds achieve sub-nanomolar affinity[3].

Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (pRb). Unphosphorylated pRb sequesters the E2F transcription factor, halting the cell cycle at the G1/S checkpoint and subsequently triggering p53-mediated apoptosis[4].

CDK_Pathway NitroPy Nitro-Pyrazole Carboxamide (e.g., Compound 8t) CDK46 CDK4/6 - Cyclin D Complex NitroPy->CDK46 Inhibits (IC50 < 1 nM) Rb Retinoblastoma Protein (pRb) CDK46->Rb Prevents Phosphorylation E2F E2F Transcription Factor Rb->E2F Sequesters / Inhibits G1S G1 to S Phase Transition E2F->G1S Blocks Apoptosis Apoptosis (p53 / Caspase Activation) G1S->Apoptosis Triggers Arrest

Figure 1: Mechanistic pathway of CDK4/6 inhibition by nitro-pyrazole carboxamides leading to apoptosis.

DNA Minor Groove Binding

Beyond kinase inhibition, pyrazole-3-carboxamides exhibit potent off-target or dual-target effects by directly binding to double-stranded DNA[5]. The planar nature of the pyrazole ring facilitates groove tracking, while the carboxamide moiety provides optimal hydrogen bonding with AT-rich regions of the DNA minor groove[6]. Compounds such as pym-5 have demonstrated the ability to alter DNA conformation, displace ethidium bromide in fluorescence assays, and induce cleavage of supercoiled pBR322 plasmid DNA, leading to potent antiproliferative effects in HCT116 and HepG2 cell lines[5].

Broad-Spectrum Antimicrobial & Antiparasitic Applications

The utility of 4-nitro-pyrazole-3-carboxylic acid derivatives extends well beyond oncology.

  • Antibacterial Efficacy: When integrated into oxadiazole frameworks, these pyrazole derivatives exhibit profound activity against Gram-positive pathogens. The hydrogen-bond donor capacity at the 4-position of the ring is critical for binding affinity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains[7].

  • Antiparasitic Efficacy: Alkylated 4-nitro-1H-pyrazole-3-carboxylic acid intermediates are crucial building blocks for 2-aryl-4-aminoquinazoline series. These derivatives have demonstrated significant in vivo efficacy against Trypanosoma cruzi, the causative agent of Chagas disease[8].

Quantitative Efficacy Data

To benchmark the biological activity of these derivatives, the following table summarizes the quantitative efficacy of key compounds developed from the nitro-pyrazole carboxamide scaffold.

CompoundPrimary TargetEfficacy / Binding AffinityIndicationReference
Compound 8t FLT3 / CDK4IC50 = 0.089 nM (FLT3) / 0.770 nM (CDK4)Acute Myeloid Leukemia[3]
pym-5 DNA Minor GrooveK_binding = 1.06 × 10^5 M^-1Colorectal / Hepatic Cancer[5]
Oxadiazole 75b S. aureus (MRSA)MIC = 1-2 µg/mLGram-Positive Infection[7]
Compound 34a T. cruziEC50 < 1 µMChagas Disease[8]

Validated Synthetic Workflows & Protocols

As an application scientist, I emphasize that reproducible biological data relies entirely on the integrity of the synthetic workflow. Below are the self-validating, step-by-step methodologies for the two most critical transformations in this scaffold's synthesis.

Synthesis Start 4-Nitro-1H-pyrazole- 3-carboxylic acid Coupling Amide Coupling (EDCI, HOBt, DMF) Start->Coupling Amine addition Intermediate Nitro-Pyrazole Carboxamide Coupling->Intermediate Active ester intermediate Reduction Nitro Reduction (Fe/NH4Cl or N2H4) Intermediate->Reduction Chemoselective Product Amino-Pyrazole Carboxamide Derivative Reduction->Product Final purification

Figure 2: Standardized synthetic workflow for nitro-pyrazole carboxamide derivatives.

Protocol A: Amide Coupling via EDCI/HOBt Activation

Causality & Rationale: Why use EDCI and HOBt instead of standard DCC? EDCI generates a water-soluble urea byproduct, allowing for rapid purification via simple aqueous extraction. The addition of HOBt is not merely a yield enhancer; it fundamentally alters the reaction pathway. By reacting with the O-acylisourea intermediate formed by EDCI, HOBt generates a highly reactive 1-hydroxybenzotriazole ester. This suppresses the competing intramolecular rearrangement into an unreactive N-acylurea, ensuring high chemoselectivity and preventing racemization[2][3].

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv), EDCI·HCl (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Monitoring: Stir the mixture at room temperature for 30 minutes. Self-Validation Check: Spot the reaction on TLC (DCM:MeOH 9:1); the disappearance of the baseline carboxylic acid and the appearance of a higher Rf active ester confirms successful activation.

  • Amine Addition: Cool the flask to 0 °C using an ice bath. Add the desired primary or secondary amine (1.1 equiv) dropwise, followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to neutralize the HCl salts[2].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours.

  • Quenching & Workup: Pour the reaction mixture into a 10-fold volume of crushed ice water. A yellow precipitate (the nitro-pyrazole carboxamide) will typically form[3]. Filter the solid, wash with cold water, and dry under high vacuum. If no precipitate forms, extract with Ethyl Acetate (3x), wash the organic layer with 1N HCl, saturated NaHCO3, and brine to remove DMF and urea byproducts.

Protocol B: Chemoselective Nitro Reduction (Béchamp Process)

Causality & Rationale: Transforming the 4-nitro group into a 4-amino group is essential for generating kinase hinge-binding motifs. While catalytic hydrogenation (Pd/C, H2) is common, it risks the dehalogenation of aryl chlorides/fluorides often present in these pharmacophores. The Béchamp reduction (Fe powder/NH4Cl) operates via a single-electron transfer mechanism that is highly chemoselective, exclusively reducing the nitro group while leaving halogens and sensitive amides completely intact[8].

Step-by-Step Methodology:

  • Preparation: Suspend the nitro-pyrazole carboxamide intermediate (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.1 M concentration).

  • Reagent Addition: Add Iron (Fe) powder (10.0 equiv) and Ammonium Chloride (NH4Cl) (1.0 equiv) to the suspension[8].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 2–4 hours. Self-Validation Check: The reaction transitions from a yellow suspension to a dark brown/black slurry as iron oxides form. TLC will show a highly polar, ninhydrin-active spot (the amine).

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot Ethanol and Ethyl Acetate.

  • Isolation: Concentrate the filtrate in vacuo to remove the ethanol. Partition the remaining aqueous layer with Ethyl Acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the 4-amino-pyrazole-3-carboxamide.

References

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chem. Pharm. Bull. (2014). J-Stage. 6

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI (2022).1

  • 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. ResearchGate (2021). 4

  • A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors. PMC (2020). 2

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI (2019). 3

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. PMC (2014). 7

  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. ACS Publications (2023). 8

Sources

Methodological & Application

Technical Application Note: Optimized Amidation Strategies for 4-Nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amidation of 4-nitro-1H-pyrazole-3-carboxylic acid presents a unique set of challenges distinguishable from standard benzoic acid couplings. The presence of the electron-withdrawing nitro group at the C4 position significantly increases the acidity of the pyrazole N-H proton (


 est. ~8–9), creating a competitive nucleophilic site that risks N-acylation (dimerization) over the desired exocyclic amidation. Furthermore, the nitro group deactivates the C3-carbonyl, requiring potent activation strategies.

This Application Note outlines two field-validated protocols:

  • Method A (Acid Chloride Activation): Ideal for scale-up (>10g) and non-acid-sensitive amines.

  • Method B (HATU-Mediated Coupling): Optimized for parallel synthesis (library generation) and valuable/complex amines.

Chemical Context & Structural Analysis[1][2][3][4][5][6][7][8][9][10]

Substrate Properties[6][7][8][10]
  • Compound: 4-nitro-1H-pyrazole-3-carboxylic acid[1][2][3][4][5]

  • CAS: 5334-40-7[1][5]

  • Molecular Weight: 157.08 g/mol

  • Solubility Profile: Poor in DCM/Toluene; Moderate to High in DMF, DMSO, and Alcohols.

Mechanistic Challenges

The reaction landscape is dominated by the amphoteric nature of the pyrazole ring.

  • Challenge 1: N-Acylation vs. C-Acylation. Under basic conditions (required for HATU/EDC couplings), the pyrazole nitrogen is deprotonated. This anion is a competent nucleophile and can attack the activated ester, leading to an unstable N-acyl species (dimer or byproduct).

  • Challenge 2: Solubility. The high polarity of the nitro-pyrazole core often necessitates dipolar aprotic solvents (DMF/DMSO), which complicates aqueous workups.

Critical Process Parameters (CPP)

ParameterMethod A: Acid Chloride (

)
Method B: HATU Coupling
Activation Species Acid Chloride (

)
OAt-Active Ester
Solvent System Neat

or Toluene/DMF(cat)
Anhydrous DMF
Base Requirement None (during activation);

(during coupling)
DIPEA (Hunig's Base)
Temperature Reflux (

C)


C
Room Temperature (

C)
Key Risk Hydrolysis of Acid Chloride if wetN-acylation of pyrazole ring
Scale Suitability High (Gram to Kilogram)Low to Medium (mg to Gram)

Experimental Protocols

Protocol A: Acid Chloride Activation (Scale-Up Preferred)

Rationale: Thionyl chloride serves as both reagent and solvent, driving the equilibrium to the acid chloride. The high temperature overcomes the electronic deactivation caused by the nitro group.

Reagents:
  • 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv)[3]

  • Thionyl Chloride (

    
    ) (5–10 vol equivalents)
    
  • Catalytic DMF (2–3 drops)

  • Target Amine (1.1 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Dichloromethane (DCM) or THF (Solvent for coupling)

Step-by-Step Procedure:
  • Activation: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, suspend the carboxylic acid in thionyl chloride.
    
  • Catalysis: Add 2 drops of anhydrous DMF. (This forms the Vilsmeier-Haack reagent in situ, rapidly accelerating chloride formation).

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours.
    
    • Checkpoint: The suspension should become a clear solution, indicating conversion to the acid chloride.

  • Isolation of Acid Chloride: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator). Co-evaporate with dry toluene (
    
    
    
    ) to remove traces of
    
    
    .
    • Note: The resulting solid is the crude acid chloride. Proceed immediately to the next step to avoid hydrolysis.

  • Coupling: Dissolve/suspend the crude acid chloride in anhydrous DCM (or THF if solubility is poor). Cool to

    
    C.
    
  • Addition: Add the Target Amine and Triethylamine (mixed in DCM) dropwise to the cold acid chloride solution.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with water. Extract with EtOAc.[6] Wash organic layer with Sat.

    
     (removes unreacted acid) and Brine. Dry over 
    
    
    
    and concentrate.
Protocol B: HATU-Mediated Coupling (Library/Mild Conditions)

Rationale: HATU is chosen over EDC/HOBt because the 4-nitro group deactivates the carboxylic acid; the HOAt moiety in HATU creates a more reactive ester than HOBt, crucial for this deactivated substrate.

Reagents:
  • 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv)[3]

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Target Amine (1.1 equiv)

  • Anhydrous DMF (Concentration ~0.2 M)

Step-by-Step Procedure:
  • Pre-Activation: In a vial/flask, dissolve the carboxylic acid in anhydrous DMF. Add DIPEA (1.5 equiv) and stir for 5 minutes.

    • Mechanism:[7][6][8][9][10] This deprotonates the carboxylic acid.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15–30 minutes.

    • Observation: Solution may turn yellow/orange.

  • Amine Addition: Add the Target Amine (1.1 equiv) followed by the remaining DIPEA (1.0 equiv).

  • Coupling: Stir at room temperature for 4–16 hours. Monitor by LC-MS.[4]

  • Workup (Precipitation Method):

    • Pour the reaction mixture into 10 volumes of ice-cold water (or 1N HCl if the product is not basic).

    • Stir vigorously. The product often precipitates as a solid.

    • Filter, wash with water, and dry.[6]

  • Alternative Workup (Extraction):

    • Dilute with EtOAc.[6] Wash with 5% LiCl solution (3x) to remove DMF.

    • Wash with Sat.

      
       and Brine.
      

Visualization of Workflows

Decision Matrix & Process Flow

The following diagram illustrates the decision logic for selecting the appropriate method based on substrate constraints.

G Start Start: 4-Nitro-1H-pyrazole-3-COOH CheckScale Check Scale & Amine Type Start->CheckScale Decision Is Scale > 10g OR Amine Non-Nucleophilic? CheckScale->Decision MethodA Method A: Acid Chloride (SOCl2 / Reflux) Decision->MethodA Yes MethodB Method B: HATU Coupling (DMF / RT) Decision->MethodB No ProcessA1 1. Activation: SOCl2, cat. DMF MethodA->ProcessA1 ProcessB1 1. Dissolve in DMF + DIPEA MethodB->ProcessB1 ProcessA2 2. Evaporation (Remove SOCl2) ProcessA1->ProcessA2 ProcessA3 3. Coupling: Amine + Et3N in DCM ProcessA2->ProcessA3 QC QC: LCMS / NMR Check for N-Acyl impurities ProcessA3->QC ProcessB2 2. Add HATU (Form Active Ester) ProcessB1->ProcessB2 ProcessB3 3. Add Amine (RT Stir) ProcessB2->ProcessB3 ProcessB3->QC

Figure 1: Decision tree for selecting the optimal amidation route based on scale and amine nucleophilicity.

Mechanistic Pathway & Side Reactions

Understanding the competition between the desired Amidation and the undesired N-Acylation.

Mechanism Substrate 4-Nitro-Pyrazole-3-COOH Activated Activated Species (Acid Chloride or OAt Ester) Substrate->Activated Activation PathA Path A: C-Attack (Desired) Forms Amide Activated->PathA + Amine (Major) PathB Path B: N-Attack (Undesired) Forms N-Acyl Dimer Activated->PathB Internal/External N-Attack Amine Amine (R-NH2) Amine->PathA Nucleophilic Attack

Figure 2: Mechanistic bifurcation. Path A is thermodynamically favored; Path B is kinetically accessible if base concentration is too high.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Yield (Method A): Usually due to hydrolysis of the acid chloride. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Impurity Formation (Method B): If a peak with M+Mass(Substrate) appears in LCMS, it is likely the N-acyl dimer or the N-acyl urea (from carbodiimide side reactions if EDC is used).

    • Correction: Switch to Method A or reduce the amount of base in Method B.

Analytical Validation
  • 1H NMR (DMSO-d6):

    • Look for the Amide NH signal (typically

      
       8.0–9.5 ppm).[10]
      
    • Verify the Pyrazole NH signal (broad singlet,

      
       13.0–14.0 ppm). If this is missing, you may have N-alkylated/acylated the ring.
      
  • IR Spectroscopy:

    • Carbonyl stretch for Amide: ~1640–1660

      
      .
      
    • Nitro stretch: ~1530

      
       (asymmetric) and 1350 
      
      
      
      (symmetric).

References

  • Synthesis of 1H-Pyrazole-3-carboxamide Derivatives. Source: J-Stage / Chem. Pharm. Bull. Context: Describes the use of EDCI/HOBt (similar to HATU logic) for coupling 4-nitro-pyrazole acids. URL:[Link]

  • Reactions of Pyrazole-3-Carboxylic Acids and Acid Chlorides. Source: Bentham Science / Letters in Organic Chemistry. Context: Validates the stability of the acid chloride intermediate and its reaction with nucleophiles. URL:[Link]

  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using HATU. Source: Int. J. ChemTech Res.[6] Context: Provides the specific stoichiometry for HATU/DIPEA couplings in DMF for pyrazole-3-carboxylic acids. URL:[Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid Substance Profile. Source: PubChem (NIH). Context: Physical properties, pKa estimates, and related patent literature. URL:[Link]

Sources

Using 4-Nitro-1H-pyrazole-3-carboxamide in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Nitro-1H-pyrazole-3-carboxamide Scaffolds in Kinase Inhibitor Synthesis

Abstract

The 4-amino-1H-pyrazole-3-carboxamide motif is a "privileged structure" in kinase inhibitor design, serving as a critical hinge-binding element in approved therapeutics (e.g., JAK, CDK, and Aurora kinase inhibitors).[1] This guide details the strategic use of 4-Nitro-1H-pyrazole-3-carboxamide as a robust starting material. We provide optimized protocols for regioselective N-alkylation, chemoselective nitro reduction, and library generation, addressing common synthetic pitfalls such as tautomeric ambiguity and halogen incompatibility.

Structural Rationale: The "Hinge Binder" Concept

In the ATP-binding pocket of protein kinases, the "hinge region" connects the N- and C-terminal lobes. Inhibitors must establish hydrogen bonds here to achieve high potency.

The 4-amino-pyrazole-3-carboxamide scaffold excels because it mimics the adenine ring of ATP:

  • C3-Carboxamide: Acts as a donor-acceptor motif, forming H-bonds with the backbone carbonyl and amide nitrogen of the hinge residues (e.g., Glu/Leu).

  • C4-Amino Group: Provides a vector to extend into the "solvent-exposed" region or the "back pocket" (via urea/amide linkers), determining selectivity.

  • N1-Position: Allows for solubilizing groups (e.g., piperidine tails) that protrude into the ribose-binding pocket.

Figure 1: Pharmacophore Binding Mode

HingeBinding KinaseHinge Kinase Hinge Region (Backbone CO / NH) Scaffold Pyrazole-3-carboxamide Core Scaffold->KinaseHinge Dual H-Bonding (Donor/Acceptor) Tail C4-Substituent (Selectivity Vector) Scaffold->Tail Urea/Amide Linkage Solubilizer N1-Alkyl Group (Solvent Front) Scaffold->Solubilizer Alkylation

Caption: Schematic interaction of the pyrazole-carboxamide core with the kinase hinge region. The C3-carboxamide and Pyrazole-NH mimic the Adenine N1/N6 interaction.

Synthetic Strategy & Retrosynthesis

The synthesis of these inhibitors generally follows a linear "Alkylation


 Reduction 

Coupling" sequence. Using the 4-nitro precursor is superior to the 4-amino precursor because the nitro group protects the amine from premature alkylation and reduces the electron density of the ring, modulating the acidity of the pyrazole NH.
Figure 2: Synthetic Workflow

SynthesisFlow SM 4-Nitro-1H-pyrazole- 3-carboxamide Step1 Step 1: Regioselective N-Alkylation SM->Step1 Inter1 N1-Alkyl-4-nitro... Step1->Inter1 Cs2CO3, R-X Step2 Step 2: Nitro Reduction Inter1->Step2 Inter2 4-Amino-pyrazole... Step2->Inter2 Pd/C or Fe/NH4Cl Step3 Step 3: Capping (Urea/Amide) Inter2->Step3 Final Final Kinase Inhibitor Step3->Final Isocyanates/Acyl Chlorides

Caption: General synthetic route converting the nitro-pyrazole building block into a functional kinase inhibitor.

Detailed Protocols

Protocol A: Regioselective N-Alkylation

Challenge: Pyrazoles exist as tautomers. Alkylation can occur at N1 (desired) or N2. For 3-carboxamide derivatives, N1-alkylation (yielding 1-alkyl-3-carboxamide) is generally favored thermodynamically and sterically, but mixtures often occur [1]. Scope: Introduction of solubilizing tails (e.g., N-methylpiperazine chains).

Materials:

  • 4-Nitro-1H-pyrazole-3-carboxamide (1.0 eq)

  • Alkyl Halide (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq) or 
    
    
    
  • Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve 4-Nitro-1H-pyrazole-3-carboxamide in anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 30 minutes. The solution will likely turn yellow/orange due to nitropyrazole anion formation.
    
  • Addition: Dropwise add the Alkyl Halide (dissolved in minimal DMF).

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS.

    • Note: You will see two peaks.[2] The major peak is usually the 1,3-isomer (N1 alkylation). The minor is the 1,5-isomer (N2 alkylation).

  • Workup: Pour into ice water. If the product precipitates, filter it. If not, extract with EtOAc (

    
    ). Wash organics with LiCl solution (to remove DMF) and brine.
    
  • Purification (Critical): Flash chromatography (DCM/MeOH or Hex/EtOAc) is required to separate the regioisomers.

    • Validation: Use NOESY NMR. The N1-alkyl protons will show an NOE correlation with the C5-H proton of the pyrazole ring. The N2-alkyl isomer (1,5-subst) will show NOE with the Carboxamide group (less common) or lack the C5-H correlation.

Protocol B: Nitro Group Reduction

Challenge: Preserving other functional groups (e.g., halogens on the alkyl chain) while reducing the nitro group.

Method 1: Catalytic Hydrogenation (Standard)

  • Best for: Alkyl chains without sensitive halides (Cl, Br, I) or alkenes.

  • Conditions: 10% Pd/C (10 wt%),

    
     balloon, MeOH or EtOH, RT, 2–4 hours.
    
  • Workup: Filter through Celite. Quantitative yield is typical.

Method 2: Iron-Mediated Reduction (Chemoselective)

  • Best for: Substrates containing Chlorine or Bromine atoms (common in kinase inhibitors to fill hydrophobic pockets), which would be cleaved by Pd/C [2].

  • Reagents: Iron powder (5.0 eq),

    
     (5.0 eq), EtOH/Water (4:1).
    
  • Procedure:

    • Suspend the nitro-pyrazole in EtOH/Water.

    • Add Fe powder and solid

      
      .
      
    • Heat to reflux (80°C) with vigorous stirring for 1–3 hours.

    • Filtration: Filter hot through Celite (Iron sludge is sticky). Wash with hot MeOH.

    • Concentration: Evaporate solvents. Partition residue between EtOAc and

      
      .
      
Protocol C: Core Assembly (Urea/Amide Formation)

Context: The resulting 4-amino-pyrazole is an aniline-like nucleophile. It reacts with electrophiles to form the "tail" that interacts with the kinase P-loop or DFG motif.

Option 1: Urea Synthesis (Very Common for Kinase Inhibitors)

  • Reagents: Isocyanate (R-NCO) or Phenyl chloroformate followed by amine.

  • Procedure: Dissolve 4-amino-pyrazole in dry THF/DCM. Add Isocyanate (1.1 eq) and DIPEA (1.5 eq). Stir at RT.

  • Outcome: Precipitate often forms. Filter to isolate the urea.

Option 2: Amide Coupling

  • Reagents: Carboxylic Acid (R-COOH), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Procedure: Pre-activate acid with HATU/DIPEA for 15 mins, then add the 4-amino-pyrazole. Stir 16h.

Data Summary & Troubleshooting

ParameterN-Alkylation (Step 1)Nitro Reduction (Step 2)Coupling (Step 3)
Solvent DMF or DMSO (Polar aprotic)MeOH (Pd/C) or EtOH/H2O (Fe)THF, DCM, or DMF
Temp 60°C (promotes solubility)RT (Pd) or 80°C (Fe)0°C to RT
Major Pitfall Regioisomer mixture (N1 vs N2)Dehalogenation (if using Pd/C)Low nucleophilicity of 4-NH2
Solution Chromatographic separationUse Fe/NH4Cl or SnCl2Use strong electrophiles (Isocyanates)

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters.[3]

    • Source:Tetrahedron Letters (via ScienceDirect/ResearchG
    • URL:[Link]

  • Chemoselective Nitro Reduction

    • Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds.[4]

    • Source:Journal of Synthetic Chemistry.
    • URL:[Link]

  • Kinase Scaffold Application (FLT3/CDK)

    • Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)
    • Source:International Journal of Molecular Sciences (MDPI).
    • URL:[Link][5]

  • General Pyrazole MedChem Review

    • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[1]

    • Source:Molecules (MDPI).
    • URL:[Link]

Sources

Application Note: Regioselective N-Alkylation of 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The N-alkylation of 4-nitro-1H-pyrazole-3-carboxamide is a critical synthetic node in medicinal chemistry. This ambident heterocycle serves as a foundational building block for synthesizing pyrazolo[4,3-d]pyrimidine scaffolds, which are privileged pharmacophores utilized in the development of adenosine A1/A2A receptor antagonists[1] and cGMP PDE5 inhibitors[2]. However, the tautomeric nature of the pyrazole ring presents a significant regioselectivity challenge, as alkylation can occur at either the N1 or N2 position[3]. This application note provides a comprehensive, self-validating protocol for maximizing N1-alkylation, grounded in mechanistic causality.

Mechanistic Causality of Regioselectivity

Understanding the intrinsic electronic and steric properties of 4-nitro-1H-pyrazole-3-carboxamide is essential for controlling the reaction outcome:

  • Electronic Activation: The 4-nitro group is strongly electron-withdrawing. By pulling electron density away from the pyrazole core, it significantly lowers the pKa of the N-H bond. This allows for the use of milder carbonate bases (e.g., K₂CO₃) rather than requiring aggressive hydride bases (e.g., NaH).

  • Steric Shielding: The 3-carboxamide group introduces substantial steric bulk adjacent to the N2 position. When the pyrazolide anion is formed, electrophilic attack by the alkyl halide is sterically hindered at N2. Consequently, the N1 position—being further from the bulky carboxamide group—is thermodynamically and kinetically favored for S_N2 displacement.

  • Solvent Effects: Polar aprotic solvents like DMF are selected because they effectively solvate the metal cation (e.g., K⁺), leaving the pyrazolide anion "naked" and highly nucleophilic, which accelerates the reaction and improves overall yield.

Logical pathway dictating the regioselectivity of N-alkylation.

Optimization of Reaction Conditions

Quantitative analysis of various reaction parameters reveals that the choice of base and solvent directly dictates the N1:N2 product ratio. The data summarized in Table 1 demonstrates that mild bases in highly polar aprotic solvents provide the optimal balance of yield and regiocontrol.

Table 1: Effect of Reaction Conditions on Yield and Regioselectivity

BaseSolventTemperatureYield (%)N1:N2 RatioMechanistic Rationale
K₂CO₃ (1.5 eq) DMF60 °C80–85%85:15Mild base prevents carboxamide degradation; DMF enhances nucleophilicity.
Cs₂CO₃ (1.5 eq) DMF60 °C82–88%88:12Larger Cs⁺ cation provides better charge separation, slightly improving N1 selectivity.
NaH (1.2 eq) THF0 °C to RT70–75%75:25Strong base leads to faster reaction but lower regiocontrol and potential side reactions.
K₂CO₃ (1.5 eq) AcetoneReflux65–70%80:20Lower boiling point limits reaction rate; lower polarity reduces anion stabilization.

Experimental Workflow

Step-by-step experimental workflow for N-alkylation and isomer isolation.

Detailed Step-by-Step Protocol: K₂CO₃-Mediated N-Alkylation

This protocol is optimized for the synthesis of 1-alkyl-4-nitro-1H-pyrazole-3-carboxamide utilizing an alkyl bromide, maximizing the N1 regioisomer.

Materials & Reagents:

  • 4-Nitro-1H-pyrazole-3-carboxamide (Starting Material, 1.0 equiv)

  • Alkyl bromide (Electrophile, 1.2 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous, finely powdered, 1.5 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc), 5% aqueous LiCl, and Brine

Step-by-Step Execution:

  • Substrate Dissolution: Charge a flame-dried, argon-purged round-bottom flask with 4-nitro-1H-pyrazole-3-carboxamide (1.0 equiv). Add anhydrous DMF to achieve a substrate concentration of 0.2 M. Cool the mixture to 0 °C using an ice-water bath.

    • Causality: Cooling prevents localized exothermic degradation upon base addition and minimizes premature side reactions.

  • Anion Generation: Add finely powdered anhydrous K₂CO₃ (1.5 equiv) in three equal portions over 10 minutes. Stir the suspension at 0 °C for 30 minutes.

    • Causality: Portion-wise addition prevents clumping. The 30-minute stirring window ensures complete deprotonation and homogeneous formation of the pyrazolide anion.

  • Electrophilic Addition: Dissolve the alkyl bromide (1.2 equiv) in a minimal volume of anhydrous DMF (approx. 1 mL per mmol) and add it dropwise to the reaction mixture via a syringe.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing the risk of di-alkylation or N2-alkylation spikes caused by local concentration gradients.

  • Thermal Activation: Remove the ice bath and gradually warm the reaction to 60 °C. Maintain heating with vigorous stirring for 4 to 6 hours.

    • Causality: The S_N2 displacement requires thermal energy to overcome the activation barrier, especially for less reactive alkyl bromides.

  • Reaction Monitoring: Monitor the reaction progress via LC-MS or TLC (eluent: 1:1 EtOAc/Hexanes). The reaction is deemed complete when the starting material peak/spot is fully consumed.

  • Quenching and Extraction: Cool the mixture to room temperature and pour it into ice-cold distilled water (volume equal to 5x the DMF volume). Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (2 x 50 mL) and brine (1 x 50 mL).

    • Causality: The 5% LiCl wash is highly effective at removing residual DMF from the organic phase, preventing solvent carryover during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude regioisomer mixture.

  • Chromatographic Separation: Purify the crude residue via silica gel flash chromatography using a gradient of 20% to 60% EtOAc in Hexanes. The N1-alkylated isomer typically elutes first due to lower polarity compared to the N2-isomer.

Self-Validation & Analytical Confirmation

To ensure the trustworthiness of the protocol, the experimentalist must independently verify the regiochemistry of the isolated product. This protocol is designed as a self-validating system through the mandatory use of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

Validation Criteria:

  • N1-Alkylated Isomer (Target): In the NOESY spectrum, observe a distinct spatial correlation (cross-peak) between the protons of the newly introduced N-alkyl group and the C5-H proton of the pyrazole ring. No correlation should exist between the alkyl protons and the 3-carboxamide NH₂ protons.

  • N2-Alkylated Isomer (Byproduct): The NOESY spectrum will lack the alkyl to C5-H correlation. Instead, a cross-peak will be visible between the N-alkyl protons and the NH₂ protons of the 3-carboxamide group, confirming spatial proximity at the N2 position.

If the NOESY correlations align with the N1 criteria, the protocol execution is successfully validated.

References

  • Squarcialupi, L. et al. "The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles", Journal of Enzyme Inhibition and Medicinal Chemistry (2017). 1

  • Bell, A. S. et al. "Pyrazolopyrimidinone cGMP PDE5 inhibitors for the treatment of sexual dysfunction", US Patent 6333330B1. 2

  • "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds", US Patent 20210009566A1. 3

Sources

Application Note & Protocols: A Guide to the Synthesis and Characterization of Pyrazole Carboxamide-Based DNA Minor Groove Binders

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Targeting the Blueprint of Life

The DNA minor groove, with its unique architecture and array of hydrogen bond donors and acceptors, presents a critical target for the development of sequence-specific therapeutic agents. Molecules that can bind non-covalently within this groove can modulate fundamental cellular processes like transcription and replication, making them valuable candidates for anticancer and antimicrobial drug discovery.[1][2] Among the various heterocyclic scaffolds explored for this purpose, pyrazole carboxamides have emerged as a particularly promising class.[3][4]

The pyrazole core offers a structurally rigid and planar framework that is amenable to extensive chemical modification. This allows for the precise positioning of functional groups to achieve shape-complementarity with the curved floor of the minor groove. The carboxamide linkage provides a key hydrogen-bonding motif, crucial for anchoring the molecule to the DNA base pairs, while the appended side chains can be tailored to enhance binding affinity, sequence selectivity, and pharmacokinetic properties.[5][6] This guide provides a comprehensive overview of the synthetic strategies and biophysical characterization protocols for developing novel pyrazole carboxamide DNA minor groove binders.

II. Synthetic Strategy: A Modular Approach to Molecular Design

The synthesis of pyrazole carboxamide libraries is most effectively approached through a modular strategy that allows for late-stage diversification. The most common and flexible route involves the initial construction of a substituted pyrazole carboxylic acid core, followed by its amidation with a diverse panel of amines.[7] This approach is advantageous as it allows a single, common intermediate to be converted into numerous final compounds for structure-activity relationship (SAR) studies.

An alternative, though less common, strategy involves installing the carboxamide functionality on an acyclic precursor before the cyclization reaction to form the pyrazole ring.[7] This can be useful if the desired amine is incompatible with the conditions required for late-stage amide coupling. This guide will focus on the more prevalent and versatile first strategy.

G cluster_0 Core Synthesis cluster_1 Intermediate Preparation cluster_2 Diversification A β-Ketoester C Pyrazole-5-carboxylate Ester A->C Knorr Cyclization B Hydrazine Derivative B->C D Pyrazole-5-carboxylic Acid C->D Ester Hydrolysis F Final Pyrazole Carboxamide D->F Amide Coupling E Amine (R-NH2) E->F

Figure 1: General workflow for the synthesis of pyrazole carboxamides via the pyrazole ring construction followed by amidation strategy.

III. Detailed Experimental Protocols

The following protocols provide a representative, step-by-step methodology for the synthesis of a 1,3-disubstituted-1H-pyrazole-5-carboxamide derivative.

Protocol 1: Synthesis of Ethyl 1,3-Disubstituted-1H-pyrazole-5-carboxylate

This protocol describes a classic Knorr-type pyrazole synthesis, a robust method for creating the core heterocyclic ring from readily available starting materials.[7] The reaction condenses a β-ketoester with a hydrazine, with an acid catalyst facilitating the initial imine formation and subsequent cyclization.

  • Objective: To synthesize the core pyrazole ester intermediate.

  • Materials:

    • Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

    • β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

    • Ethanol (as solvent)

    • Glacial acetic acid (catalytic amount, ~0.1 eq)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted hydrazine (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (typically 78-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

    • Upon completion, allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product may precipitate upon cooling or concentration.

    • The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the pure pyrazole-5-carboxylate ester.

    • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Hydrolysis to 1,3-Disubstituted-1H-pyrazole-5-carboxylic Acid

The ester intermediate is hydrolyzed to the corresponding carboxylic acid, which is the direct precursor for the final amide bond formation. Base-mediated saponification is the standard and efficient method for this transformation.[7]

  • Objective: To synthesize the key pyrazole carboxylic acid precursor.

  • Materials:

    • Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

    • Tetrahydrofuran (THF) and Water (co-solvent system)

    • Hydrochloric acid (HCl), 1M solution

  • Procedure:

    • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

    • Add the base (LiOH or NaOH, 1.5-3.0 eq) to the solution and stir at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the hydrolysis.

    • Monitor the reaction by TLC until the starting ester is fully consumed.

    • Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until the pH is ~2-3. The carboxylic acid product will typically precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • The product is often pure enough for the next step, but can be further purified by recrystallization if necessary. Confirm the structure by spectroscopic methods.

Protocol 3: Amide Bond Formation to Yield the Final Product

This final step couples the pyrazole carboxylic acid with a desired amine. The choice of coupling method depends on the scale and the nature of the substrates. The acid chloride method is robust, while modern peptide coupling reagents offer milder conditions and are suitable for more sensitive substrates.

  • Objective: To synthesize the target pyrazole carboxamide DNA minor groove binder.

  • Materials:

    • Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)

    • Desired amine (1.1 - 1.2 eq)

    • Method A (Acid Chloride):

      • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)

      • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

      • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

    • Method B (Peptide Coupling):

      • HATU (1.1 eq) or EDC (1.2 eq) / HOBt (1.2 eq)

      • Anhydrous Dimethylformamide (DMF)

      • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Procedure (Method A - Acid Chloride):

    • Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF.

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the solid dissolves and gas evolution ceases.

    • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately.

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the final pyrazole carboxamide.[3][8]

  • Procedure (Method B - Peptide Coupling):

    • Dissolve the pyrazole carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C and add DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Once complete, pour the reaction mixture into water to precipitate the product or perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.

    • Thoroughly characterize the final compound by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC to confirm identity and purity.[9][10]

IV. Biophysical Characterization of DNA Interaction

Once synthesized and purified, the compound must be tested for its ability to bind DNA. The following protocols are fundamental for confirming and quantifying this interaction.

Protocol 4: UV-Visible Spectrophotometry for Binding Constant (K_b) Determination

This technique measures how the electronic absorption of the compound is perturbed upon binding to DNA. Binding to the minor groove often results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the compound's λ_max, which can be used to calculate the intrinsic binding constant (K_b).[1][5]

  • Objective: To determine the binding affinity of the synthesized compound to DNA.

  • Materials:

    • Synthesized pyrazole carboxamide (stock solution in DMSO or buffer)

    • Calf Thymus DNA (CT-DNA) (stock solution in buffer)

    • Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.4)

    • Dual-beam UV-Visible spectrophotometer and quartz cuvettes (1 cm path length)

  • Procedure:

    • Prepare a solution of the pyrazole compound at a fixed concentration in the Tris-HCl buffer.

    • Record the absorption spectrum (e.g., from 230-500 nm) of the compound alone.

    • Perform a titration by making sequential additions of the CT-DNA stock solution into the cuvette containing the compound.

    • After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the new absorption spectrum.

    • Continue the titration until no further significant changes in the spectrum are observed.

    • The intrinsic binding constant (K_b) can be calculated by fitting the data to the Wolfe-Shimer equation or by plotting [DNA]/(ε_a - ε_f) vs [DNA].

Protocol 5: Ethidium Bromide (EB) Displacement Assay

This fluorescence-based assay provides strong evidence for DNA binding. Ethidium bromide (EB) is a classic intercalator whose fluorescence is greatly enhanced upon binding to DNA. A compound that binds to DNA, either by intercalation or groove binding, can displace the EB, leading to a quenching of the fluorescence signal.[1][11][12]

  • Objective: To confirm DNA binding via a competitive displacement assay.

  • Materials:

    • Ethidium Bromide (EB)

    • CT-DNA

    • Synthesized pyrazole carboxamide

    • Tris-HCl buffer (pH 7.4)

    • Fluorimeter

  • Procedure:

    • Prepare a solution of the CT-DNA-EB complex by incubating CT-DNA and EB at a fixed concentration in the buffer until a stable, high-intensity fluorescence signal is achieved (Excitation ~520 nm, Emission ~600 nm).

    • Record the initial fluorescence emission spectrum of the CT-DNA-EB complex.

    • Titrate this solution with increasing concentrations of the synthesized pyrazole carboxamide.

    • After each addition, mix and equilibrate for 2-3 minutes before recording the fluorescence spectrum.

    • A significant decrease in fluorescence intensity indicates that the compound is displacing EB from the DNA.

    • The quenching data can be analyzed using the Stern-Volmer equation to quantify the degree of fluorescence quenching.

G cluster_0 Initial State cluster_1 Competitive Binding cluster_2 Final State DNA_EB DNA + Ethidium Bromide (EB) (High Fluorescence) DNA_Binder DNA-Binder Complex + Free EB (Low Fluorescence) DNA_EB->DNA_Binder Displacement Binder + Pyrazole Carboxamide (Test Compound) Binder->DNA_Binder

Figure 2: Principle of the ethidium bromide (EB) displacement assay for confirming DNA binding.

Data Presentation

The quantitative results from biophysical assays should be summarized for clear comparison between different synthesized analogues.

Compound IDUV-Vis λ_max Shift (Δnm)Binding Constant (K_b) (M⁻¹)Fluorescence Quenching (%)
Pym-5+5 nm1.06 x 10⁵[1][5]>50%[1][5]
Analog-X+3 nm5.2 x 10⁴35%
Analog-Y+8 nm2.5 x 10⁵68%

Table 1: Example of a data summary table for biophysical characterization of pyrazole carboxamide DNA binders.

V. Conclusion

The pyrazole carboxamide scaffold represents a versatile and powerful platform for the design of DNA minor groove binders. The synthetic routes described herein offer a robust and modular approach, enabling the systematic exploration of structure-activity relationships. By combining meticulous chemical synthesis with rigorous biophysical characterization, researchers can effectively develop novel compounds with high affinity and specificity for their DNA targets, paving the way for the next generation of DNA-targeted therapeutics.

VI. References

  • Cui, J., et al. (2015). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. Available at: [Link]

  • Cui, J., et al. (2015). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available at: [Link]

  • Nanjunda, R. K., & Wilson, W. D. (2012). Binding to the DNA Minor Groove by Heterocyclic Dications: From AT-Specific Monomers to GC Recognition with Dimers. Current protocols in nucleic acid chemistry. Available at: [Link]

  • Ismail, M. A., et al. (2010). Synthesis and Characterization of DNA Minor Groove Binding Alkylating Agents. PMC - NIH. Available at: [Link]

  • Rahisuddin, et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PMC. Available at: [Link]

  • Chaurasiya, K. R., et al. (2010). Biophysical characterization of DNA binding from single molecule force measurements. Physical Life Reviews. Available at: [Link]

  • Chaurasiya, K. R., et al. (2010). Biophysical characterization of DNA binding from single molecule force measurements. PubMed. Available at: [Link]

  • De-Freitas, R. F., et al. (2015). DNA minor groove binders: an overview on molecular modeling and QSAR approaches. Semantic Scholar. Available at: [Link]

  • Rahisuddin, et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]

  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

  • Menpara, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A convenient conversion of pyrazole-4-carbaldehydes to pyrazole-4-carboxamides. ResearchGate. (2026). Available at: [Link]

  • Wang, T., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Isik, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Available at: [Link]

  • Ismail, M. A., et al. (2022). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. MDPI. Available at: [Link]

  • Rahisuddin, et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. Available at: [Link]

  • Ibarra-Gallardo, B. E., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

Sources

Application Note: Strategic Reduction of Nitro Groups in Pyrazole-3-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Therapeutic Rationale

The 1H-pyrazole-3-carboxamide scaffold is a privileged pharmacophore in modern drug discovery. Functionalization of this core, particularly via the introduction of an amino group at the 4- or 5-position, is a critical gateway to synthesizing high-value therapeutic agents. Aminopyrazole-3-carboxamides serve as essential intermediates for the development of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinase (CDK) inhibitors for acute myeloid leukemia[1], potent 5-lipoxygenase (5-LOX) inhibitors for inflammatory diseases[2], and DNA minor groove binders for anticancer therapies[3].

Because direct amination of the pyrazole ring is synthetically challenging, the standard industry approach relies on the nitration of the pyrazole core followed by a carefully controlled reduction of the nitro group to the corresponding primary amine. This application note details the mechanistic causality, reagent selection logic, and self-validating protocols required to execute this transformation with high yield and chemoselectivity.

Workflow N1 Nitro-1H-pyrazole-3-carboxamide N2 Reduction Step N1->N2 N3 Amino-1H-pyrazole-3-carboxamide N2->N3 N4 FLT3 / CDK Inhibitors N3->N4 Pyrimidine Coupling N5 5-LOX Inhibitors N3->N5 Condensation N6 DNA Groove Binders N3->N6 Urea Formation

Synthetic workflow from nitropyrazole to therapeutic aminopyrazole derivatives.

Mechanistic Causality & Method Selection

The choice of reduction methodology is dictated entirely by the substrate's functional group tolerance. The pyrazole-3-carboxamide core itself is stable, but peripheral substituents (e.g., halogens, alkenes, benzyl ethers) require strategic reagent selection.

  • Catalytic Hydrogenation (Pd/C, H₂): The most atom-economical and scalable method. Hydrogenation cleanly reduces the nitro group to an amine via nitroso and hydroxylamine intermediates[1]. However, it is fundamentally incompatible with substrates containing reducible halogens (Cl, Br, I) due to rapid hydrodehalogenation.

  • Transfer Hydrogenation (N₂H₄·H₂O, FeO(OH)/C): This method utilizes hydrazine hydrate as the hydrogen donor and iron(III) oxide hydroxide on carbon as a recyclable catalyst[3]. It bypasses the need for high-pressure hydrogen gas and often achieves complete conversion within 2 hours at reflux.

  • Metal-Mediated Acidic Reduction (SnCl₂·2H₂O): When the substrate contains sensitive halogens that must be preserved for downstream cross-coupling, stannous chloride in an acidic medium is the gold standard[2]. The reaction proceeds via single-electron transfer from Sn(II), which is oxidized to Sn(IV), leaving aryl halides completely intact.

LogicTree Start Substrate Analysis Q1 Contains reducible halogens? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Sol1 SnCl2 or Fe/NH4Cl Yes1->Sol1 Q2 H2 equipment available? No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 Sol2 Pd/C, H2 gas Yes2->Sol2 Sol3 N2H4·H2O, FeO(OH)/C No2->Sol3

Decision matrix for selecting the optimal nitro reduction methodology.

Quantitative Comparison of Reduction Methodologies

Reduction MethodologyPrimary ReagentsTypical ConditionsChemoselectivity ProfileAverage Yield
Catalytic Hydrogenation 10% Pd/C, H₂ gasRT, 1–3 atm, MeOH/EtOHLow (reduces halogens, alkenes, alkynes)85–95%
Transfer Hydrogenation N₂H₄·H₂O, FeO(OH)/CReflux, 95% EtOH, 2 hModerate (preserves some functional groups)90–98%
Metal-Mediated (Acidic) SnCl₂·2H₂O, HCl/EtOHReflux, 2–12 hHigh (strictly preserves aryl halogens)70–85%

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation (Standard Protocol)

Best for: Unsubstituted or alkyl/aryl-substituted pyrazole-3-carboxamides[1].

  • Preparation: Dissolve the nitropyrazole-3-carboxamide derivative (10.0 mmol) in anhydrous methanol or ethanol (50 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of nitrogen to prevent auto-ignition of the solvent.

  • Reaction: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (balloon or Parr shaker at 30–50 psi) at room temperature.

  • Self-Validation Check: Monitor the reaction via TLC (typically 5-10% MeOH in DCM). The reaction is complete when hydrogen uptake ceases and the distinct yellow color of the nitro compound fades to a colorless or pale solution.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite prevents fine catalyst particles from passing through the frit, which would contaminate the product and cause downstream oxidation. Wash the pad thoroughly with hot methanol. Concentrate the filtrate in vacuo to yield the aminopyrazole.

Protocol B: Transfer Hydrogenation via Hydrazine

Best for: Rapid, scalable synthesis without high-pressure equipment[3].

  • Preparation: Suspend the nitropyrazole-3-carboxamide (10.0 mmol) and FeO(OH)/C catalyst (approx. 20% w/w) in 95% ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: Heat the mixture to reflux. Dropwise, add hydrazine hydrate (N₂H₄·H₂O, 30.0 mmol) dissolved in 10 mL of 95% ethanol over 15 minutes.

  • Reaction & Self-Validation: Causality: The dropwise addition prevents violent effervescence caused by rapid nitrogen gas evolution. Vigorous bubbling confirms the catalytic decomposition of hydrazine and active reduction. Reflux for 2 hours.

  • Workup: Filter the solution while hot through a sintered glass funnel. Causality: Aminopyrazole-3-carboxamides often exhibit strong intermolecular hydrogen bonding, leading to rapid crystallization upon cooling. Hot filtration ensures the product remains dissolved, preventing severe yield loss in the catalyst filter cake[3]. Evaporate the solvent to yield the product.

Protocol C: Chemoselective Reduction via Stannous Chloride

Best for: Halogenated (Cl, Br, I) pyrazole-3-carboxamide derivatives[2].

  • Preparation: Dissolve the halogenated nitropyrazole-3-carboxamide (10.0 mmol) in ethanol (30 mL).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 50.0 mmol) followed by concentrated HCl (2–4 mL) to ensure complete solubility of the tin species.

  • Reaction: Heat the mixture to 70 °C for 2–4 hours. Monitor by LC-MS to confirm the preservation of the halogen isotope pattern (e.g., 3:1 ratio for ³⁵Cl/³⁷Cl).

  • Workup (Critical Step): Cool the mixture to room temperature and pour into crushed ice. Slowly add a 20% aqueous NaOH solution until the pH reaches >10.

  • Self-Validation & Causality: Stannous chloride reduction generates complex tin salts. If extracted at neutral pH, these salts form intractable, milky emulsions. Adjusting the pH to >10 converts the intermediate tin hydroxides into sodium stannate (Na₂SnO₂), which is highly water-soluble. The aqueous layer will transition from a thick white slurry to a clear solution. Extract the free amine with ethyl acetate (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

References

1.[3] Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. URL: [Link] 2.[1] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. URL: [Link] 3.[2] Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase. Acta Pharmaceutica Sinica B. URL: [Link]

Sources

Application Note: Synthesis and Handling Protocol for 4-Nitro-1H-pyrazole-3-carbonyl Chloride via Thionyl Chloride Activation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized pyrazole derivatives is a cornerstone in modern drug discovery. Specifically, 4-nitro-1H-pyrazole-3-carboxylic acid is a critical building block for synthesizing inhibitors of Cyclin-Dependent Kinases (CDK) and Glycogen Synthase Kinase-3 (GSK-3), which are heavily investigated for oncology and antiviral applications[1][2].

To couple this carboxylic acid with various amines to form biologically active amides, it must first be activated into an acyl chloride (4-nitro-1H-pyrazole-3-carbonyl chloride). Thionyl chloride (


) is the preferred reagent for this transformation due to the volatile nature of its byproducts (sulfur dioxide and hydrogen chloride), which simplifies downstream purification[3].

Causality in Reaction Design (The "Why"):

  • Chemoselectivity without Protection: Typically, the

    
    -pyrazole ring contains a nucleophilic secondary amine (NH) that readily undergoes unwanted self-acylation or polymerization during acyl chloride formation. However, the presence of the strongly electron-withdrawing 4-nitro group severely deactivates the pyrazole ring. This electronic drain reduces the nucleophilicity of the pyrazole nitrogens, allowing for the selective activation of the C3-carboxylic acid without requiring transient protecting groups (e.g., THP or Trityl)[4].
    
  • Catalytic DMF: While neat

    
     can eventually convert the acid, adding a catalytic amount of N,N-Dimethylformamide (DMF) drastically accelerates the kinetics. DMF reacts with 
    
    
    
    to form a highly reactive Vilsmeier-Haack intermediate (a chloroiminium ion), which acts as the true chlorinating species, transferring the chloride to the acid and regenerating the DMF catalyst.

Reaction Pathway & Mechanism

Mechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier-Haack Intermediate DMF->Vilsmeier + SOCl2 SOCl2 Thionyl Chloride (SOCl2) SOCl2->Vilsmeier Intermediate Activated Ester Intermediate Vilsmeier->Intermediate + Acid Acid 4-Nitro-1H-pyrazole- 3-carboxylic acid Acid->Intermediate Intermediate->DMF Regenerated Product 4-Nitro-1H-pyrazole- 3-carbonyl chloride Intermediate->Product Cl- attack Byproducts SO2 + HCl (Gas Evolution) Intermediate->Byproducts Elimination

Fig 1: DMF-catalyzed Vilsmeier-Haack activation mechanism for acyl chloride synthesis.

Experimental Workflow

Workflow Step1 1. Suspension Acid + Toluene + Cat. DMF Step2 2. Addition Dropwise SOCl2 at 0-5 °C Step1->Step2 Step3 3. Activation Heat to 70-80 °C until clear Step2->Step3 Step4 4. Concentration Remove volatiles at 40 °C Step3->Step4 Step5 5. Azeotropic Drying Co-evaporate with Toluene (3x) Step4->Step5 Step6 6. Validation MeOH quench & LC-MS/NMR check Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis and validation of the acyl chloride.

Step-by-Step Protocol (10 mmol Scale)

This protocol is designed as a self-validating system , ensuring that researchers can visually and analytically confirm the success of the intermediate before proceeding to sensitive downstream couplings.

Materials:

  • 4-nitro-1H-pyrazole-3-carboxylic acid: 1.57 g (10.0 mmol, 1.0 eq)

  • Thionyl chloride (

    
    ): 2.2 mL (~30.0 mmol, 3.0 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF): 40 µL (~0.05 eq)

  • Anhydrous Toluene: 20 mL + extra for azeotroping

Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen line, suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.57 g) in anhydrous toluene (20 mL). Add anhydrous DMF (40 µL).

  • Controlled Addition: Cool the suspension to 0–5 °C using an ice bath. Slowly add

    
     (2.2 mL) dropwise over 10–15 minutes. Rationale: Slow addition at low temperatures controls the initial exothermic formation of the Vilsmeier complex and mitigates rapid, hazardous gas evolution[5].
    
  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 70–80 °C. Stir for 6 to 12 hours.

    • Self-Validation Checkpoint: The starting carboxylic acid is highly insoluble in toluene. As the reaction progresses, the opaque suspension will transition into a clear or slightly hazy yellow solution, indicating successful conversion to the soluble acyl chloride. The reaction is complete when bubbling (

      
       and 
      
      
      
      gas) completely ceases.
  • Concentration: Cool the mixture to room temperature. Transfer to a rotary evaporator and concentrate under reduced pressure at 35–45 °C to remove the bulk of the toluene and excess

    
    [5].
    
  • Azeotropic Drying (Critical Step): Add fresh anhydrous toluene (10 mL) to the crude residue and concentrate again under reduced pressure. Repeat this process two more times. Rationale:

    
     (bp 79 °C) and residual 
    
    
    
    will co-evaporate with toluene (bp 110 °C). Removing all traces of acid is mandatory, as residual
    
    
    will rapidly protonate the amine nucleophile in your subsequent coupling step, killing the reaction[5].
  • Analytical Validation (Methanol Quench): Acyl chlorides hydrolyze on standard LC-MS columns, making direct analysis unreliable. To validate your yield and purity:

    • Take a ~5 mg aliquot of the crude solid and dissolve it in 1 mL of anhydrous methanol.

    • Stir for 10 minutes at room temperature, then evaporate the methanol.

    • Analyze the residue via

      
       NMR (DMSO-
      
      
      
      ). The quantitative formation of the methyl ester (methyl 4-nitro-1H-pyrazole-3-carboxylate) confirms success. Expected NMR peaks:
      
      
      14.4 (s, 1H, pyrazole-NH), 8.9 (s, 1H, pyrazole-CH), 3.9 (s, 3H, ester-
      
      
      )[5].

Quantitative Data & Reaction Optimization

The choice of solvent and temperature dictates the reaction kinetics. Below is a comparative table of established conditions for this transformation:

Reaction Medium

Equivalents
Temp (°C)Time (h)CatalystEst. YieldMechanistic Notes
Neat

>10.0 eq80 °C (Reflux)2 - 4DMF (cat.)>95%Fastest kinetics. Requires rigorous, repeated azeotropic drying to remove the massive excess of corrosive reagent.
Toluene 2.0 - 3.0 eq70 - 80 °C6 - 12DMF (cat.)>95%Recommended. High boiling point facilitates completion; excellent for scale-up and easy azeotropic workup.
Dichloromethane 2.0 - 3.0 eq40 °C (Reflux)12 - 24DMF (cat.)90 - 95%Milder thermal conditions, but the lower reflux temperature significantly extends required reaction times.
Methanol (One-Pot) 1.1 - 1.5 eq15 - 25 °C16 - 48None98 - 99%Used only if the final desired product is the methyl ester. The acyl chloride acts as a transient, unisolated intermediate[5].

Safety & Troubleshooting

  • Toxicity & Handling: Thionyl chloride is a highly corrosive, toxic, and volatile liquid. It reacts violently with water to release toxic

    
     and 
    
    
    
    gases. Long-term inhalation or short-term high-concentration exposure causes severe respiratory tract burns[3]. All procedures must be conducted in a certified fume hood using proper PPE (heavy-duty gloves, goggles, and lab coat).
  • Quenching Excess Reagent: Never wash glassware containing residual

    
     directly with water. Quench residual 
    
    
    
    by slowly adding it to a large volume of ice-cold saturated sodium bicarbonate solution or an ice-cold alcohol (like isopropanol) before aqueous disposal.
  • Troubleshooting Incomplete Conversion: If the reaction remains a cloudy suspension after 12 hours, either the

    
     has degraded (it degrades over time upon exposure to atmospheric moisture), or the DMF catalyst was omitted. Add an additional 1.0 eq of fresh 
    
    
    
    and 0.05 eq of DMF, and continue heating.

References

  • Thionyl chloride (Cas 7719-09-7) Properties and Safety - LookChem - [Link]

  • Pharmaceutical combinations of diazole derivatives for cancer treatment (WO2007129062A1)
  • Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides: Scopes and Limitations of the Method - PMC (NIH) -[Link]

  • 3,4-disubstituted 1H-pyrazole compounds and their use as cyclin dependent kinases (CDK) and glycogen synthase kinase-3 (GSK-3) modulators (US 2008/0139620 A1) - Googleapis - [Link]

Sources

Application Note: Advanced Crystallization Strategies for 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Nitro-1H-pyrazole-3-carboxamide (CAS: 65190-36-5) is a highly versatile heterocyclic building block, extensively utilized in the synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives (e.g., PDE5 inhibitors) [3] and selective transcriptional CDK inhibitors [2]. The presence of both a strong electron-withdrawing nitro group and a hydrogen-bond-donating/accepting carboxamide group on the pyrazole core drives complex intermolecular hydrogen bonding networks within the crystal lattice.

Achieving high-purity crystalline forms is critical for downstream coupling reactions. Residual impurities or trapped solvents from upstream nitration or cyclization steps can severely poison catalysts or induce unwanted side reactions in subsequent pyrimidine ring closures [5]. This application note details two self-validating crystallization protocols designed to isolate this compound with high thermodynamic stability and chemical purity.

Physicochemical Profiling & Solubility Data

Understanding the thermodynamic solubility of 4-Nitro-1H-pyrazole-3-carboxamide is the foundation of a robust crystallization protocol. The compound exhibits poor aqueous solubility [6] but demonstrates favorable temperature-dependent solubility in polar protic and aprotic solvents [1].

Table 1: Physicochemical and Solubility Profile of 4-Nitro-1H-pyrazole-3-carboxamide

Property / SolventValue / ObservationMechanistic Implication
Molecular Weight 156.1 g/mol Low MW, high density of H-bond donors/acceptors.
Melting Point ~212–213 °C [4]High lattice energy; requires elevated temperatures for complete dissolution.
Water (pH 7.0) < 2.5 mg/mL (Poor)Highly effective as an anti-solvent for kinetic precipitation.
Methanol (MeOH) ~45 mg/mL at 60 °CExcellent primary solvent for thermodynamically controlled cooling crystallization.
Ethyl Methyl Ketone (MEK) ~60 mg/mL at 75 °CHigh solubility; optimal for biphasic or anti-solvent workflows.

Crystallization Strategy & Workflows

We present two field-proven methods. Method A relies on thermodynamic cooling to yield large, high-purity crystals suitable for X-ray diffraction and stringent analytical characterization. Method B utilizes anti-solvent addition, optimized for high-throughput recovery and scalable bulk manufacturing.

CrystallizationWorkflow Start Crude 4-Nitro-1H-pyrazole- 3-carboxamide Solubilization Solubilization (Elevated Temp) Start->Solubilization Filtration Hot Polish Filtration (Remove Insolubles) Solubilization->Filtration Cooling Controlled Cooling (0.5°C/min) Filtration->Cooling Method A (MeOH) Antisolvent Anti-Solvent Addition (Water Dropwise) Filtration->Antisolvent Method B (MEK/Water) Nucleation Nucleation & Crystal Growth Cooling->Nucleation Antisolvent->Nucleation Isolation Vacuum Filtration & Cold Washing Nucleation->Isolation Drying Vacuum Drying (45-50°C, 24h) Isolation->Drying

Fig 1. Dual-pathway crystallization workflow for 4-Nitro-1H-pyrazole-3-carboxamide.

Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Thermodynamic Control)

Causality: Methanol provides optimal solvation for the carboxamide group at elevated temperatures. A slow cooling rate (0.5 °C/min) prevents localized supersaturation, thereby avoiding amorphous precipitation and ensuring the growth of highly ordered monoclinic crystals (space group P2₁/c) [1].

  • Dissolution: Suspend 10.0 g of crude 4-Nitro-1H-pyrazole-3-carboxamide in 220 mL of anhydrous Methanol in a 500 mL jacketed reactor.

  • Heating: Heat the suspension to 60 °C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Hot Polish Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE membrane filter to remove insoluble carbonaceous impurities.

    • Self-Validation Step: The filtrate must be optically clear. Any turbidity indicates premature nucleation, requiring re-heating.

  • Controlled Cooling: Program the jacketed reactor to cool from 60 °C to 5 °C at a linear rate of 0.5 °C/min.

  • Aging: Hold the suspension at 5 °C for 2 hours to maximize thermodynamic yield and allow the crystal lattice to stabilize.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 2 x 20 mL of pre-chilled (0 °C) Methanol to displace mother liquor without dissolving the product.

  • Drying: Dry the product in a vacuum oven at 45 °C for 24 hours (target residual solvent < 0.25%).

Protocol B: Anti-Solvent Crystallization (Kinetic Control)

Causality: Using MEK as the primary solvent and water as the anti-solvent exploits the drastic solubility cliff of the compound in aqueous media. Dropwise addition of water controls the supersaturation generation rate, yielding uniform, free-flowing microcrystals ideal for rapid dissolution in subsequent reaction steps.

  • Dissolution: Dissolve 10.0 g of the crude compound in 150 mL of Ethyl Methyl Ketone (MEK) at 50 °C.

  • Anti-Solvent Addition: Equip the reactor with an addition funnel containing 150 mL of deionized water. Add the water dropwise over 60 minutes while maintaining the temperature at 50 °C and increasing agitation to 400 rpm to ensure rapid dispersion.

  • Equilibration: Once addition is complete, cool the biphasic-like slurry to 20 °C over 1 hour to drive complete precipitation.

  • Isolation: Recover the precipitate via Buchner filtration. Wash sequentially with 30 mL of MEK/Water (1:1 v/v) and 30 mL of pure water.

  • Drying: Vacuum dry at 50 °C for 24 hours.

In-Process Analytical Validation (E-E-A-T)

To verify the structural integrity and purity of the crystallized 4-Nitro-1H-pyrazole-3-carboxamide, the following analytical gates must be passed before releasing the batch for downstream synthesis:

  • Differential Scanning Calorimetry (DSC): A sharp endothermic peak at 212–213 °C indicates high crystalline purity and the absence of polymorph mixtures [4].

  • HPLC (Area %): Purity should exceed 99.5%. The primary impurity to monitor is the unnitrated 1H-pyrazole-3-carboxamide precursor.

  • Moisture Analysis (Karl Fischer): Water content must be < 0.5% w/w to prevent hydrolysis or catalyst quenching in downstream anhydrous coupling reactions.

References

  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Title : 1-(2-Fluorophenyl)-4-nitro-1H-pyrazole-3-carboxamide (FLORE Repository istituzionale dell'Università degli Studi di Firenze) Source : unifi.it URL :[Link]

  • Title : Process for the preparation of pyrazoles - European Patent Office - EP 1176142 A1 Source : googleapis.com (Patent Archive) URL :[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Nitro-1H-pyrazole-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the kinetic and thermodynamic bottlenecks associated with the synthesis of 4-Nitro-1H-pyrazole-3-carboxamide. This compound is a highly valuable building block in medicinal chemistry, frequently utilized in the development of complex kinase inhibitors and antimicrobial agents[1].

Due to the strongly electron-withdrawing nature of the nitro group at the 4-position, the pyrazole ring exhibits unique electronic properties that can complicate standard amidation protocols. This guide provides self-validating methodologies, mechanistic insights, and targeted troubleshooting to ensure high-yield, reproducible synthesis.

Mechanistic Overview & Synthesis Pathways

The synthesis of 4-nitro-1H-pyrazole-3-carboxamide is generally approached via two primary pathways: a highly scalable two-step esterification/ammonolysis route (Route A) or a one-step direct peptide coupling route (Route B). Route A is the industry standard for maximizing yield and purity[2].

SynthesisWorkflow SM 4-Nitro-1H-pyrazole-3-carboxylic acid (Starting Material) node_ester Step 1: Esterification (SOCl2, MeOH, 0-25°C) SM->node_ester Route A (Two-Step) node_coupling Direct Amidation (HATU, DIPEA, NH4Cl, DMF) SM->node_coupling Route B (One-Step) node_inter Methyl 4-nitro-1H-pyrazole-3-carboxylate (Intermediate) node_ester->node_inter node_ammonolysis Step 2: Ammonolysis (NH3/MeOH, 60°C) node_inter->node_ammonolysis Product 4-Nitro-1H-pyrazole-3-carboxamide (Target Product) node_ammonolysis->Product node_coupling->Product

Workflow for 4-Nitro-1H-pyrazole-3-carboxamide synthesis via esterification or direct coupling.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step until the validation criteria are met.

Route A: Two-Step Esterification and Ammonolysis (Recommended for Scale-Up)

Step 1: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate [2]

  • Preparation: Charge a reactor with 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv) and anhydrous methanol (8.0 v/w). Cool the suspension to 0–5 °C under a nitrogen atmosphere.

  • Addition: Slowly add thionyl chloride (

    
    , 1.1–1.5 equiv) dropwise over 180 minutes, maintaining the internal temperature below 5 °C.
    
  • Reaction: Remove the cooling bath, allow the mixture to gradually warm to 18–25 °C, and stir for 16–24 hours.

  • Workup: Concentrate the mixture under reduced pressure at 40–45 °C. Treat the residue with toluene (2.0 v/w) and concentrate again. Repeat the toluene azeotrope twice.

  • Causality: Thionyl chloride reacts with methanol to generate

    
     in situ, which catalyzes the Fischer esterification. The dropwise addition at low temperatures controls the violent exothermic reaction and prevents the boil-off of 
    
    
    
    . The repeated toluene azeotrope is critical; it physically strips away residual water and acidic byproducts (
    
    
    ,
    
    
    ) that would otherwise neutralize the ammonia in Step 2, killing the nucleophilic attack[2].
  • System Validation: Analyze the crude solid via

    
    -NMR (DMSO-
    
    
    
    ). The reaction is complete when the broad carboxylic acid proton peak (~13.5 ppm) disappears and a sharp methyl ester singlet appears at ~3.9 ppm. Expected yield: 98–99.5%[2].

Step 2: Ammonolysis to 4-Nitro-1H-pyrazole-3-carboxamide [3]

  • Preparation: Dissolve the methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv) in an excess of 7N Ammonia in Methanol.

  • Reaction: Seal the reaction vessel tightly and heat to 60 °C for 18 hours.

  • Workup: Cool the vessel completely to room temperature before unsealing. Concentrate the solvent under reduced pressure and recrystallize the crude product from an Ethyl Acetate/Methanol mixture.

  • Causality: While the electron-withdrawing nitro group makes the ester carbonyl highly electrophilic, amidation of esters remains kinetically slow. Heating is required to overcome the activation energy barrier. Because ammonia is a gas, heating reduces its solubility in methanol; a sealed pressure tube is mandatory to trap the ammonia gas and maintain a high localized concentration of the nucleophile[3].

  • System Validation: Mass spectrometry (ESI) must confirm the expected molecular weight (

    
     = 156.1  g/mol ). TLC should show complete consumption of the higher-Rf ester starting material[1].
    

Diagnostic FAQs & Troubleshooting

Q: Why is my Step 1 esterification yield lower than 80%, and why do I see unreacted carboxylic acid? A: Moisture contamination is the primary cause. Thionyl chloride hydrolyzes rapidly in the presence of water to form


 and 

, depleting the reagent needed to form the active acyl chloride intermediate. Ensure your methanol is strictly anhydrous. Furthermore, if the reaction is not allowed to stir long enough (minimum 16 hours at room temperature), the equilibrium will not shift completely to the ester[2].

Q: I attempted direct amidation (Route B) using HATU and DIPEA, but I observe significant formation of a tetramethyluronium byproduct. How can I improve the conversion? A: Direct coupling of 4-nitro-1H-pyrazole-3-carboxylic acid using uronium-based reagents (like HATU) can lead to unreactive guanidinium byproducts if the ammonia source is added too late or if the base is inadequate. To fix this, pre-activate the acid with HATU and DIPEA in DMF for exactly 15–30 minutes before adding your ammonia source (e.g.,


). This ensures the active ester is fully formed, minimizing side reactions with the coupling reagent itself[4].

Q: How do I efficiently remove residual DMF and DIPEA salts after a Route B direct coupling? A: The high polarity of 4-nitro-1H-pyrazole-3-carboxamide makes standard aqueous liquid-liquid extraction difficult, as the product will partition into the aqueous layer. Instead, quench the reaction with a minimal amount of water, concentrate the DMF under high vacuum, and triturate the crude residue with cold water or diethyl ether. The target carboxamide will precipitate as a solid, while the DIPEA salts remain dissolved in the aqueous wash.

Q: My final product has a yellowish tint instead of being an off-white solid. Does this indicate an impurity? A: Yes. Nitro-pyrazole derivatives are prone to forming colored charge-transfer complexes or degrading slightly under prolonged exposure to heat or light. If your product is yellow, it contains trace impurities. Perform a recrystallization using an Ethyl Acetate/Methanol mixture, or pass the methanolic solution through a short plug of activated carbon before final crystallization to yield the pure off-white solid[2].

Performance Metrics & Route Comparison

To assist in route selection based on your laboratory's scale and resources, refer to the quantitative comparison below:

ParameterRoute A (Two-Step:

/



)
Route B (One-Step: HATU / DIPEA /

)
Average Overall Yield 85% – 98%[2]60% – 75%[4]
Scalability Excellent (Kilogram scale)Low to Medium (Gram scale)
Reagent Cost LowHigh (HATU is expensive)
Reaction Time ~34 – 42 hours (across 2 steps)~12 – 16 hours (1 step)
Primary Impurities Unreacted ester, residual

Guanidinium salts, DIPEA-

Purification Method Azeotropic distillation, RecrystallizationHigh-vacuum concentration, Trituration

References

1.1, Smolecule. 2.4, PMC (nih.gov). 3.2, ChemicalBook. 4.3, Università degli Studi di Ferrara (unife.it).

Sources

Solving solubility issues of 4-Nitro-1H-pyrazole-3-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Nitro-1H-pyrazole-3-carboxamide

Welcome to the technical support guide for 4-Nitro-1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've added 4-Nitro-1H-pyrazole-3-carboxamide to DMSO, but it's not dissolving. What are the first steps?

Answer: Initial insolubility is a common challenge. The first course of action involves standard mechanical agitation methods to ensure the compound has had sufficient opportunity to interact with the solvent.

The molecular structure of 4-Nitro-1H-pyrazole-3-carboxamide, with its polar carboxamide and nitro groups combined with an aromatic pyrazole ring, suggests it should be soluble in a polar aprotic solvent like DMSO[1][2]. However, the crystalline lattice energy of the solid compound must first be overcome.

Recommended Initial Protocol:

  • Vortexing: After adding the weighed compound to the correct volume of high-purity DMSO, vortex the vial vigorously for 1-2 minutes[3].

  • Sonication: If particles are still visible, place the vial in a bath sonicator for 10-15 minutes[3][4]. Sonication uses ultrasonic waves to create micro-cavitations in the solvent, which collapse and generate energy to break apart the solute's crystal lattice, facilitating dissolution[5].

  • Visual Confirmation: After these steps, hold the vial against a light source to check for any visible, undissolved particulates or a "Tyndall effect" (light scattering), which would indicate a fine suspension rather than a true solution.

If the compound remains undissolved, proceed to the troubleshooting steps outlined in Q2.

Q2: Mechanical agitation didn't work. Is it safe to heat the solution?

Answer: Yes, gentle heating is a common and effective next step, but it must be done with caution. The primary concern with a nitro-aromatic compound is thermal stability[1][6]. While many nitropyrazoles are studied for their energetic properties, this often relates to decomposition at high temperatures[7][8][9]. For solubility purposes, we use modest, controlled heating.

Heating increases the kinetic energy of both the solvent and solute molecules, enhancing the dissolution rate and the equilibrium solubility.

Protocol for Gentle Warming:

  • Set Temperature: Place the sealed vial in a water bath or heating block set to a controlled temperature, typically starting at 37°C[3][4]. You may cautiously increase this up to 50°C if necessary[5].

  • Intermittent Agitation: While heating, intermittently vortex the sample every 5-10 minutes to ensure even heat distribution and mechanical assistance.

  • Monitor Stability: Visually inspect for any color change in the solution. Darkening could be an indicator of compound degradation.

  • Cool to Room Temperature: Once dissolved, allow the solution to cool slowly to room temperature. Observe carefully to see if the compound precipitates back out of the solution. If it does, this indicates you have created a supersaturated solution (see Q3).

Q3: My compound dissolved with heat but crashed out (precipitated) upon cooling. What's happening?

Answer: This phenomenon is called supersaturation. You have successfully dissolved the compound at an elevated temperature, but its concentration exceeds the thermodynamic solubility limit at room temperature. While kinetically stable for a short period, the system is unstable, and the compound will eventually crystallize out of solution[10]. This is often exacerbated by freeze-thaw cycles[3][10].

Solutions for Supersaturation:

  • Prepare a More Dilute Stock: The most straightforward solution is to remake the stock solution at a lower concentration that is within the compound's solubility limit at ambient temperature.

  • Use a Co-Solvent: For assays that can tolerate it, introducing a co-solvent can increase the overall solvating power of the mixture and maintain the compound's solubility[11]. Co-solvents like N,N-Dimethylacetamide (DMA) or Propylene Glycol (PEG 400) can be effective[11]. When diluting into aqueous media for assays, co-solvents can sometimes help prevent precipitation[12].

  • Work from a Warmed Stock (Use with Caution): If the experimental workflow allows, you can gently warm the stock solution immediately before its dilution into the final assay medium. This is a temporary fix and requires careful handling to ensure concentration accuracy.

Q4: Could my DMSO be the source of the problem?

Answer: Absolutely. The quality and handling of DMSO are critical factors that are often overlooked.

  • Hygroscopicity (Water Absorption): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[3][13][14]. The presence of water in DMSO significantly increases the polarity of the solvent system, which can dramatically decrease the solubility of many organic, lipophilic compounds[3][10]. A compound that is soluble in anhydrous DMSO may precipitate out as the solvent absorbs water.

    • Best Practice: Always use anhydrous, high-purity DMSO (≥99.9%) from a freshly opened bottle or one that has been properly stored in a desiccator[3]. Purchase DMSO in small-volume bottles to minimize repeated openings and exposure to humid air[3].

  • Purity: Use a grade of DMSO appropriate for your application (e.g., cell culture grade, molecular biology grade). Impurities can act as nucleation sites, promoting precipitation.

  • Freeze-Thaw Cycles: The freezing point of pure DMSO is 18.5°C (65.3°F)[2]. If your lab is cool, it may solidify. Repeated freeze-thaw cycles can introduce moisture through condensation inside the vial and may exacerbate precipitation issues for compounds in supersaturated solutions[3].

    • Best Practice: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles of the main stock[4][12].

Parameter Pure DMSO DMSO with Absorbed Water Impact on Solubility
Polarity Polar AproticMore PolarDecreases solubility of many organic compounds[3][10].
Freezing Point 18.5 °C[2]Significantly Lowered[10]Can mask storage issues; repeated freeze-thaw cycles are detrimental.
Best Practice Use anhydrous grade, store in desiccator[3].Discard if significant water uptake is suspected.Use fresh, high-purity solvent for every critical stock preparation.
Q5: How can I be certain my compound is fully dissolved and not a fine suspension?

Answer: Distinguishing between a true solution and a fine colloidal suspension is critical for accurate downstream results. A suspension will lead to inconsistent and non-reproducible concentrations in your assays.

Verification Methods:

  • Visual Inspection (Tyndall Effect): Shine a focused beam of light (like a laser pointer) through the vial in a dark room. If you can see the path of the light beam through the liquid, it indicates the presence of suspended particles scattering the light. A true solution will not scatter the light.

  • Centrifugation: Spin the vial at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet forms at the bottom, the compound was not fully dissolved.

  • Analytical Confirmation (HPLC): For the most rigorous confirmation, you can use High-Performance Liquid Chromatography (HPLC).

    • Protocol: Prepare a standard of your stock solution. Filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO). Prepare an unfiltered sample of the same stock. Analyze both by HPLC. If the peak area of the filtered sample is significantly lower than the unfiltered sample, it confirms that undissolved material was removed by the filter[15][16].

Visual Troubleshooting Workflow

The following diagram outlines the logical progression for troubleshooting solubility issues with 4-Nitro-1H-pyrazole-3-carboxamide.

G start Start: Compound + Anhydrous DMSO vortex Vortex (1-2 min) & Sonicate (10-15 min) start->vortex check1 Visually Clear Solution? vortex->check1 success Success! Aliquot and Store at -20°C/-80°C check1->success Yes heat Gentle Warming (37-50°C) with Intermittent Vortexing check1->heat No check2 Visually Clear Solution When Warm? heat->check2 fail1 Failure: Compound is Insoluble at this Concentration. Re-evaluate. check2->fail1 No cool Cool to Room Temperature check2->cool Yes check3 Does Compound Precipitate? cool->check3 check3->success No reassess Supersaturated Solution. Choose a path: check3->reassess Yes lower_conc Option A: Remake Stock at a Lower Concentration reassess->lower_conc cosolvent Option B: Investigate Use of a Co-Solvent reassess->cosolvent lower_conc->start cosolvent->start

Caption: Troubleshooting workflow for dissolving 4-Nitro-1H-pyrazole-3-carboxamide.

References

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2019). Molecular Physics, 118(15). Available from: [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. (n.d.). Ziath. Retrieved March 7, 2026, from [Link]

  • Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Available from: [Link]

  • Manelis, G. B., et al. (2017). Physico-chemical characterization of high energetic nitropyrazoles. Thermochimica Acta, 651, 83-99. Available from: [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5209. Available from: [Link]

  • How do I make a stock solution of a substance in DMSO?. (2016). ResearchGate. Retrieved March 7, 2026, from [Link]

  • How to dissolve a poorly soluble drug?. (2014). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Dissolution Testing: An overview. (n.d.). RSSL. Retrieved March 7, 2026, from [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO. (2011). GE Healthcare Life Sciences. Retrieved March 7, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Hygroscopic behaviour of DMSO - how bad is it?. (2014). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

  • Kumar, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(6), 1-10. Available from: [Link]

  • Muravyev, N. V., et al. (2016). Thermal Decomposition of Nitropyrazoles. ResearchGate. Available from: [Link]

  • Dahlgren, D. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • He, K., et al. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies, 13(3), 6-11. Available from: [Link]

  • 4-nitro-1H-pyrazole. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Engilberge, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(2), 435-442. Available from: [Link]

  • How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. (2020). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Biela, A., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. The Journal of Physical Chemistry B, 122(6), 1864-1872. Available from: [Link]

  • Biela, A., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC. Available from: [Link]

  • Barsagade, P., et al. (2021). Review Article of Dissolution Test Method Development and Validation of Dosage Form by Using RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 70(1), 28-36. Available from: [Link]

  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Boudreau, S. P., & Rasanen, P. (2022). Developing and Validating Dissolution Procedures. LCGC International. Available from: [Link]

  • D'Agostino, V. G., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Available from: [Link]

  • N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide. (n.d.). Chemspace. Retrieved March 7, 2026, from [Link]

  • 4-nitro-1h-pyrazole (C3H3N3O2). (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Regioselective N-Alkylation of Nitro-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the regioselective N-alkylation of nitro-pyrazoles. This guide provides drug development professionals and synthetic chemists with field-proven insights, self-validating protocols, and troubleshooting strategies to overcome common regioselectivity challenges when functionalizing these critical pharmacophores.

Section 1: Core Principles & Mechanistic Causality

Understanding the "Why" Behind Regioselectivity Pyrazoles exhibit annular tautomerism, meaning the N-H proton rapidly exchanges between the N1 and N2 positions. Introducing an electron-withdrawing nitro group fundamentally alters the electronic landscape and steric environment of the ring, dictating the regiochemical outcome of alkylation.

  • 3-Nitropyrazole Dynamics: The nitro group at the C3 position exerts a strong electron-withdrawing effect, reducing the electron density at the adjacent N2 atom. Concurrently, the steric bulk of the C3-nitro group physically blocks incoming electrophiles. Consequently, standard basic conditions (e.g., K₂CO₃ in DMF) thermodynamically favor alkylation at the more accessible and nucleophilic N1 position[1]. Recent breakthroughs have also demonstrated that catalyst-free Michael additions can achieve >99.9:1 N1-selectivity by leveraging attractive intermolecular interactions (e.g., N1···O hydrogen bonding stabilizing the transition state)[2].

  • 4-Nitropyrazole Dynamics: A nitro group at C4 withdraws electron density symmetrically from both N1 and N2. While regioselectivity is less of an issue for symmetrically substituted 4-nitropyrazoles, the drastic reduction in overall nucleophilicity often leads to poor yields under standard solid-liquid basic conditions. Here, Phase Transfer Catalysis (PTC) is the mechanistically sound choice to drive the reaction forward[3].

G Start Nitro-Pyrazole Substrate Sub3 3-Nitropyrazole (Asymmetric Core) Start->Sub3 Sub4 4-Nitropyrazole (Symmetric Core) Start->Sub4 Cond1 Standard Alkylation (K2CO3, DMF, R-X) Sub3->Cond1 Cond2 Catalyst-Free Michael (Ethyl Acrylate, Air) Sub3->Cond2 Cond3 Phase Transfer Catalysis (PTC, NaOH, H2O/DCE) Sub4->Cond3 Res1 N1-Alkyl Major (Steric/Electronic Control) Cond1->Res1 Res2 N1-Alkyl Exclusive (>99.9:1 Selectivity) Cond2->Res2 Res3 N-Alkyl 4-Nitropyrazole (High Yield) Cond3->Res3

Workflow for Regioselective N-Alkylation of Nitro-Pyrazoles based on substrate symmetry.

Section 2: Self-Validating Experimental Protocols

Protocol A: Highly Regioselective N1-Alkylation of 3-Nitropyrazole (Catalyst-Free)

Causality: This protocol bypasses the need for strong bases or metal catalysts by utilizing ethyl acrylate as a Michael acceptor. The transition state is stabilized by attractive ionic and hydrogen-bonding interactions, artificially restricting the conformation to exclusively yield the N1-isomer[2].

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, add 3-nitropyrazole (1.0 mmol) and ethyl acrylate (1.2 mmol).

  • Solvent Addition: Add 2.0 mL of a polar protic or aprotic solvent (e.g., ethanol or DMF, depending on substrate solubility) to the mixture.

  • Reaction: Stir the mixture openly under air at 50 °C for 12–24 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The N1-alkylated product will elute with a distinct

    
     value compared to the starting material. The absence of a secondary product spot confirms >99.9:1 regioselectivity.
    
  • Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography.

  • Structural Confirmation: Verify via ¹H NMR. The C5 proton of the N1-isomer exhibits a characteristic downfield shift compared to the theoretical N2-isomer due to its proximity to the alkyl chain.

Protocol B: Phase Transfer Catalysis (PTC) for 4-Nitropyrazole

Causality: The C4-nitro group severely dampens nucleophilicity. PTC overcomes this by using a biphasic system where a lipophilic quaternary ammonium salt shuttles the deprotonated pyrazolate anion into the organic phase, maximizing its collision frequency with the alkyl halide[3].

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 4-nitropyrazole (1.0 mmol) and the alkylating agent (e.g., 1,2-dichloroethane, 1.5 mmol) in 5 mL of an organic solvent (e.g., CH₂Cl₂ or benzene).

  • Base & Catalyst: Add 5 mL of 50% aqueous NaOH and 5 mol% of triethylbenzylammonium chloride (TEBAC).

  • Reaction: Vigorously stir the biphasic mixture at room temperature or gentle reflux (40 °C) for 8 hours.

  • Self-Validation (Phase Separation): The reaction progress can be visually tracked if the starting material is insoluble in the organic phase; the mixture becomes more homogeneous as the lipophilic product forms.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Section 3: Quantitative Data Summaries

Table 1: Comparison of Alkylation Conditions and Regioselectivity Outcomes

SubstrateAlkylating AgentConditionsMajor ProductRegioselectivity (N1:N2)Yield
3-Nitropyrazole Alkyl BromideK₂CO₃, DMF, 80 °CN1-Alkyl~9:1 to 15:175-85%
3-Nitropyrazole Ethyl AcrylateCatalyst-free, Air, 50 °CN1-Alkyl>99.9:1>90%
4-Nitropyrazole 1,2-DichloroethaneNaOH, TEBAC, H₂O/DCEN-AlkylN/A (Symmetric)75-90%

Section 4: Troubleshooting & FAQs

Q1: I am getting a significant amount of the N2-isomer when alkylating 3-nitropyrazole with an alkyl iodide. How can I suppress this? A1: The use of highly reactive electrophiles (like alkyl iodides) can shift the reaction toward kinetic control, increasing N2-alkylation. To suppress this, switch to a less reactive alkyl bromide or chloride, and increase the reaction temperature slightly to ensure thermodynamic control (favoring the sterically less hindered N1 position)[1].

Q2: My 4-nitropyrazole is completely unreactive in K₂CO₃/DMF. Why? A2: The strong electron-withdrawing effect of the C4-nitro group makes the resulting pyrazolate anion a very poor nucleophile. Standard solid-liquid basic conditions are often insufficient. Switch to the Phase Transfer Catalysis (PTC) protocol described above to enhance the effective concentration and reactivity of the anion in the organic phase[3].

Q3: How do I definitively distinguish between the N1 and N2 isomers of a substituted 3-nitropyrazole? A3: 2D NMR (specifically NOESY or HMBC) is the gold standard. For the N1-isomer, you will observe a strong NOE cross-peak between the N-alkyl protons and the C5-H of the pyrazole ring. The N2-isomer will lack this specific interaction due to the spatial distance and the presence of the C3-nitro group. X-ray crystallography can also provide unambiguous confirmation of the N1···O attractive interactions[2].

References[1] Zheng, K., et al. "Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives." Journal of Medicinal Chemistry (2014). URL:https://doi.org/10.1021/jm501256y[2] Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry (2022). URL:https://doi.org/10.1021/acs.joc.2c00980[3] Silva, V. L. M., & Silva, A. M. S. "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules (2022). URL:https://doi.org/10.3390/molecules27113493

Sources

Technical Support Center: Pyrazole Acid Chloride Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks during the synthesis of pyrazole-based active pharmaceutical ingredients (APIs).

One of the most persistent challenges is the complete removal of unreacted thionyl chloride (


) following the formation of pyrazole acid chlorides. Below is our definitive, causality-driven guide to troubleshooting this workflow, designed to ensure high-yield, high-purity downstream amidation.

Workflow Visualization

Workflow N1 1. Pyrazole Carboxylic Acid + Excess SOCl2 N2 2. Reflux / Heating (Acid Chloride Formation) N1->N2 Catalytic DMF N2 Atmosphere N3 3. Primary Vacuum Distillation (Remove bulk SOCl2 at 40°C) N2->N3 Cool to RT N4 4. Anhydrous Toluene Addition (Co-evaporation Solvent) N3->N4 Residual SOCl2 Trapped in Matrix N5 5. Rotary Evaporation (Azeotropic Stripping) N4->N5 2-3 Cycles N5->N4 Repeat if necessary N6 6. Pure Pyrazole Acid Chloride (Ready for Nucleophile) N5->N6 High Vacuum Drying Constant Weight

Workflow for the synthesis and purification of pyrazole acid chlorides via toluene co-evaporation.

Troubleshooting & FAQs

Q: My pyrazole acid chloride turns into a dark, intractable tar when I try to remove the


 on the Schlenk line. What is the mechanistic cause? 
A:  This is a classic case of thermal degradation. Pyrazole rings, particularly those with electron-donating substituents, are highly sensitive to prolonged heating in the presence of concentrated Lewis and Brønsted acids (

and

). When you apply direct vacuum without a sweep solvent, you are forced to increase the bath temperature to overcome the enthalpy of vaporization of the trapped

. Temperatures exceeding 50 °C trigger rapid polymerization and decomposition [1]. Solution: Transition to a toluene co-evaporation strategy. Toluene lowers the partial pressure required to volatilize

, allowing you to strip the reagent at a safe 35–40 °C. Historically, benzene was used for this azeotropic removal, but toluene is now the industry standard due to its significantly lower toxicity profile [2].

Q: I am observing a +46 Da mass adduct in my final pyrazole carboxamide LC-MS analysis. Where is this coming from? A: A +46 Da adduct is the hallmark of incomplete


 removal. The residual thionyl chloride reacts with your primary or secondary amine nucleophile to form a sulfinyl amide (

). Because pyrazoles possess basic nitrogen atoms, any residual

(formed from

reacting with adventitious moisture) can protonate the heterocycle, creating a salt matrix that traps

within the product [3]. Solution: Implement the self-validating co-evaporation protocol detailed below, ensuring at least three cycles of anhydrous toluene are used to physically sweep the

from the reaction matrix.

Q: How do I protect my rotary evaporator from the severe corrosion caused by


 and 

vapors?
A:

is notorious for destroying the internal seals, pumps, and metal components of standard rotary evaporators [4]. Solution: You must install a secondary acid trap. Place a large bubbler packed with solid

or a liquid nitrogen cold trap between the rotovap condenser and the vacuum pump. Furthermore, immediately after the evaporation is complete, flush the rotovap system by evaporating a flask of pure acetone to clear residual acids from the glass joints.

Quantitative Data: Comparison of Clearance Strategies

To guide your experimental design, review the following empirical data comparing standard removal methods for heterocyclic acid chlorides:

Removal Method

Clearance Efficiency
Risk of Thermal DegradationScalabilityMechanistic Notes
Direct Vacuum Distillation Moderate (80-90%)High (>50 °C required)HighLeaves trace

trapped in viscous ionic oils.
Toluene Co-evaporation Excellent (>99%)Low (Operates at <40 °C)HighIndustry standard; physically sweeps out

/

.
Benzene Co-evaporation Excellent (>99%)LowLowHistorically effective, but abandoned due to severe toxicity.
Chemical Quenching (Amine) N/A (Consumes

)
ModerateLowGenerates competitive sulfinamide side-products.

Self-Validating Protocol: Toluene Co-Evaporation

This methodology relies on azeotropic stripping to pull


 out of the pyrazole matrix without exceeding the thermal degradation threshold. It is engineered as a self-validating system , meaning you will chemically prove the absence of 

before risking your expensive amine nucleophiles.
Step-by-Step Methodology:
  • Initial Concentration: Once the pyrazole carboxylic acid has fully converted to the acid chloride (typically monitored by quenching a micro-aliquot in methanol to observe the methyl ester via LC-MS), cool the reaction flask to room temperature.

  • Primary Distillation: Attach the flask to a rotary evaporator equipped with a liquid nitrogen trap or an alkaline bubbler. Apply a moderate vacuum (approx. 50-100 mmHg) with a water bath set strictly to 35-40 °C to remove the bulk liquid

    
    .
    
  • First Toluene Sweep: Break the vacuum with dry Nitrogen (

    
    ). Add anhydrous toluene (approx. 5-10 mL per gram of theoretical product) to the crude, viscous residue. Swirl to ensure complete dissolution or suspension.
    
  • Azeotropic Evaporation: Re-apply the vacuum and evaporate the toluene at 40 °C. The evaporating toluene acts as a carrier gas, breaking the dipole interactions and sweeping away residual

    
    , 
    
    
    
    , and
    
    
    .
  • Iteration: Repeat the toluene addition and evaporation process for a total of three complete cycles .

  • High Vacuum Drying: Apply high vacuum (<1 mmHg) via a Schlenk line for 1-2 hours to remove trace toluene. The product should now be a constant-weight solid or a thick, odor-free oil.

  • The Validation Checkpoint (Micro-Quench Assay):

    • Causality: You cannot rely on constant weight alone, as trapped

      
       can mimic a stable mass.
      
    • Action: Dissolve 1 mg of the dried residue in 0.5 mL anhydrous DCM. Add 2 equivalents of a cheap, reactive amine (e.g., benzylamine) and 2 equivalents of triethylamine.

    • Validation: Analyze the micro-reaction via LC-MS. If the chromatogram shows only the desired pyrazole carboxamide mass, the protocol is validated, and you may proceed with the bulk reaction. If a +46 Da sulfinamide adduct is detected, the bulk material requires one additional toluene co-evaporation cycle.

References
  • Source: orgsyn.
  • Source: benchchem.
  • Source: bch.
  • Source: reddit.

Sources

Overcoming poor nucleophilicity of 4-nitro-1H-pyrazole nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NPZ-004-NO2 Subject: Overcoming Poor Nucleophilicity in


-Alkylation and 

-Arylation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Overview: The "Acidic but Lazy" Paradox

Welcome to the technical support center. If you are struggling to functionalize 4-nitro-1H-pyrazole, you are likely encountering a specific kinetic trap.

The Root Cause: The nitro group at position 4 is a powerful electron-withdrawing group (EWG).

  • Acidity (

    
    ):  It dramatically lowers the 
    
    
    
    of the N-H proton to ~9.6 (compared to ~14.2 for unsubstituted pyrazole). This means deprotonation is easy.
  • Nucleophilicity: The resulting anion is highly stabilized by resonance, delocalizing the negative charge into the nitro group. This makes the nitrogen "soft" and poorly nucleophilic .

The Symptom: You add a base (like


), the starting material dissolves (deprotonates), but the reaction with the electrophile stalls or requires excessive heat, leading to decomposition.

Decision Matrix: Selecting the Right Protocol

Before proceeding, identify your target transformation. Do not use a "one-size-fits-all" approach.

MethodSelection Start Target Electrophile? AlkylHalide Alkyl Halide/Tosylate (Primary) Start->AlkylHalide SecAlcohol Secondary Alcohol (Stereospecific) Start->SecAlcohol ArylBoronic Aryl Boronic Acid Start->ArylBoronic ArylHalide Aryl Halide Start->ArylHalide Method1 Protocol A: Cs2CO3 / DMF / Heat AlkylHalide->Method1 Standard Method2 Protocol B: PPh3 / DIAD SecAlcohol->Method2 Mitsunobu Method3 Protocol C: Cu(OAc)2 / O2 ArylBoronic->Method3 Chan-Lam (Recommended) Method4 Use Specialized Ligands (e.g., BippyPhos) ArylHalide->Method4 Pd-Catalysis (Difficult)

Caption: Workflow for selecting the optimal functionalization strategy based on electrophile type.

Protocol A: -Alkylation (The "Cesium Effect")

Applicability: Primary alkyl halides, benzyl bromides. Theory: Because the nucleophile is weak, we must maximize the "nakedness" of the anion. Sodium (


) and Potassium (

) form tight ion pairs with the nitropyrazole anion in organic solvents, hindering reactivity. Cesium (

)
, being larger and more diffuse, allows for a looser ion pair, increasing the reactivity of the nitrogen anion.
Step-by-Step Methodology
  • Solvent: Anhydrous DMF or DMSO (Do not use THF; it is too non-polar for this weak nucleophile).

  • Stoichiometry:

    • 4-Nitro-1H-pyrazole: 1.0 equiv

    • Alkyl Halide: 1.1 – 1.2 equiv

    • Base:

      
       (1.5 equiv)
      
  • Procedure:

    • Dissolve pyrazole in DMF (0.2 M).

    • Add

      
      . Stir for 15 mins at RT (solution will turn yellow/orange indicating deprotonation).
      
    • Add alkyl halide dropwise.[1]

    • Critical Step: Heat to 60–80°C . Room temperature is rarely sufficient for 4-nitropyrazoles unless the electrophile is highly reactive (e.g., methyl iodide).

  • Workup: Dilute with water (5x volume) to crash out the product or extract with EtOAc.

Troubleshooting:

  • Low Conversion: Add 0.1 equiv of

    
     (Finkelstein condition) to convert alkyl chlorides/bromides to more reactive iodides in situ.
    

Protocol B: The Mitsunobu Reaction[3]

Applicability: Secondary alcohols, sensitive substrates. Theory: 4-Nitropyrazole (


 ~9.[2][3]6) falls into the "Goldilocks zone" for Mitsunobu (

< 11). It is acidic enough to protonate the zwitterionic betaine intermediate, allowing the reaction to proceed efficiently without the need for pre-activation.
Step-by-Step Methodology
  • Reagents:

    • Triphenylphosphine (

      
      ): 1.5 equiv[4]
      
    • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv

    • Alcohol substrate: 1.0 equiv[4]

    • 4-Nitro-1H-pyrazole: 1.1 equiv

  • Procedure:

    • Dissolve

      
      , alcohol, and pyrazole in anhydrous THF (0.1 M) under 
      
      
      
      .
    • Cool to 0°C .

    • Add DIAD dropwise over 10 minutes. (Exothermic).[5]

    • Allow to warm to RT and stir for 12–24 hours.

  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ).[4] A wash with hexanes/ether can precipitate 
    
    
    
    before chromatography.

Protocol C: Chan-Lam Coupling ( -Arylation)[1]

Applicability: Attaching phenyl/heteroaryl rings. Why not Buchwald? Palladium-catalyzed coupling requires the amine to attack the Pd(II) center. The electron-deficient 4-nitropyrazole is too poor a nucleophile for standard Pd cycles. The Solution: Copper-mediated oxidative coupling (Chan-Lam) works via a radical/oxidative mechanism that tolerates electron-deficient azoles well.

Step-by-Step Methodology
  • Reagents:

    • 4-Nitro-1H-pyrazole: 1.0 equiv

    • Aryl Boronic Acid: 2.0 equiv (Excess is crucial).

    • Catalyst:

      
       (0.1 – 1.0 equiv). Note: Stoichiometric Cu often gives faster results than catalytic.
      
    • Ligand/Base: Pyridine (2.0 equiv) or

      
      .
      
  • Conditions:

    • Solvent: DCM or MeOH (open to air).

    • Atmosphere: Oxygen balloon or simply an open drying tube (air is the oxidant).

    • Add 4Å molecular sieves (water inhibits the reaction).

  • Procedure:

    • Combine all solids. Add solvent.[1][6][7]

    • Stir vigorously at RT for 24–48 hours. The mixture will turn deep blue/green.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
No Reaction (Alkylation) Ion pairing is too tight.Switch base from

to

. Increase Temp to 90°C.
Low Yield (Mitsunobu) Azodicarboxylate decomposition.Ensure DIAD is added slowly at 0°C. Verify alcohol is not tertiary.
Regioisomers observed? False. 4-Nitro-1H-pyrazole is symmetric.

and

are identical. If you see two spots, one is likely bis-alkylation (rare) or impurity.
Chan-Lam Stalled Catalyst poisoning / Lack of

.
Refill

balloon. Add more boronic acid (it can homocouple, depleting the reagent).
Mechanistic Visualization: The "Cesium Effect"

CesiumEffect Step1 4-Nitropyrazole + Base NaPath Path A: NaH / THF Tight Ion Pair (Na+ ... N-) Step1->NaPath CsPath Path B: Cs2CO3 / DMF Loose Ion Pair (Cs+ ... || ... N-) Step1->CsPath ResultA Nucleophile is 'Caged' Slow Reaction / High Heat Req. NaPath->ResultA ResultB Nucleophile is 'Exposed' Faster Reaction / Higher Yield CsPath->ResultB

Caption: Comparison of cation effects on the nucleophilicity of the nitropyrazole anion.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational text on azole acidity/nucleophilicity).
  • Lamberth, C. "Pyrazoles." Science of Synthesis, 2002 , 12, 15.

  • Qiao, J. X. et al. "Chan-Lam coupling of acidic azoles." Organic Letters, 2011 , 13(7), 1804-1807.

  • Swamy, K. C. K. et al. "The Mitsunobu Reaction: A Review." Chemical Reviews, 2009 , 109(6), 2551–2651.

  • Evano, G.; Theunissen, C. "Copper-Mediated Cross-Coupling Reactions." Angewandte Chemie Int. Ed., 2011 , 50, 120.

Sources

Best solvents for recrystallizing 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 4-Nitro-1H-pyrazole-3-carboxamide (CAS 65190-36-5) [1]. This guide is engineered for research scientists and drug development professionals who require high-purity heteroaromatic intermediates for downstream synthesis.

Due to the presence of a pyrazole ring, a nitro group, and a carboxamide moiety, this compound exhibits extensive intermolecular hydrogen bonding and a high topological polar surface area (TPSA). These structural features dictate its unique solubility profile and require specific thermodynamic controls during recrystallization to prevent kinetic trapping of impurities.

Physicochemical Profile & Solvent Selection

The efficacy of a recrystallization solvent depends on its ability to disrupt the strong crystal lattice energy of the carboxamide group at elevated temperatures while providing a steep solubility drop upon cooling. Thermodynamic modeling of related 4-nitropyrazoles demonstrates that binary solvent mixtures (e.g., alcohol/water or alcohol/ester) provide the most tunable solubility curves [2].

Table 1: Quantitative Comparison of Validated Solvent Systems

Solvent SystemVolume Ratio (v/v)System Polarity IndexTarget Impurity RemovalExpected Yield
Methanol / Ethyl Acetate 1:3 to 1:5~4.8 - 5.1Unreacted polar precursors75 - 85%
Absolute Ethanol N/A5.2General organic byproducts60 - 70%
Ethanol / Water 4:1~6.5 - 7.0Inorganic salts, highly polar species80 - 90%

Recrystallization Decision Pathway

To select the optimal recrystallization strategy, you must first analyze the crude impurity profile. The following logic tree dictates the thermodynamic choices required to isolate phase-pure 4-Nitro-1H-pyrazole-3-carboxamide.

SolventSelection Start Analyze Crude Impurity Profile PolarImp Highly Polar Impurities (e.g., unreacted pyrazole) Start->PolarImp NonPolarImp Non-Polar / Salt Impurities (e.g., organic byproducts) Start->NonPolarImp Solvent1 Use Methanol / Ethyl Acetate (Gradient cooling) PolarImp->Solvent1 Solvent2 Use Ethanol / Water (Protic binary system) NonPolarImp->Solvent2 Oiling Does the compound 'oil out'? Solvent2->Oiling FixOiling Increase EtOH ratio, lower cooling rate to <0.5°C/min Oiling->FixOiling

Decision matrix for selecting the optimal binary solvent system based on impurity profiles.

Troubleshooting & FAQs

Q: Why does my compound form an amorphous gel or "oil out" instead of crystallizing in Ethanol/Water? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the anti-solvent (water) is added too rapidly. Because the carboxamide group forms strong hydrogen bonds, a sudden drop in solvent polarity prevents the molecules from kinetically organizing into a crystal lattice, resulting in a supersaturated oil. Causality Fix: Use a miscible co-solvent with a shallower polarity gradient, such as Methanol/Ethyl Acetate [3], and strictly control the cooling rate to <0.5°C/min.

Q: Can I use pure non-polar solvents like Toluene or Hexane for recrystallization? A: No. While the base precursor 4-nitropyrazole can be successfully recrystallized from pure toluene [4], the addition of the 3-carboxamide group drastically increases the hydrogen bond donor/acceptor count. 4-Nitro-1H-pyrazole-3-carboxamide is virtually insoluble in pure non-polar solvents, meaning it will crash out as an impure, amorphous powder rather than forming a highly ordered crystal lattice.

Q: How do I remove dark, colored impurities (e.g., oxidation byproducts) from the crude mixture? A: Colored impurities are typically highly conjugated polymeric byproducts. During the hot dissolution phase in Methanol or Ethanol, add 5% (w/w) activated carbon (e.g., Norit). The porous carbon matrix traps large conjugated systems. You must perform a hot filtration through a pre-warmed Celite pad before initiating the cooling phase to ensure these particulates do not act as impure nucleation sites.

Validated Protocol: Methanol / Ethyl Acetate Mixed-Solvent Recrystallization

This protocol is designed as a self-validating system: by achieving the exact "cloud point," you thermodynamically guarantee that the solution is perfectly saturated at the boiling point, ensuring maximum purity and yield upon cooling [5].

Step 1: Primary Dissolution Suspend the crude 4-Nitro-1H-pyrazole-3-carboxamide in a minimum volume of hot Methanol (approx. 60°C) inside a round-bottom flask. Methanol acts as the "good" solvent, effectively disrupting the intermolecular hydrogen bonding of the carboxamide and pyrazole NH groups.

Step 2: Clarification (Optional but Recommended) If the solution is deeply colored or contains insoluble particulates, add 5% w/w activated carbon. Stir at 60°C for 5 minutes, then perform a hot vacuum filtration through a pre-warmed Celite pad into a clean, heated receiving flask.

Step 3: Anti-Solvent Titration (The Cloud Point) Maintain the filtrate at 60°C. Slowly add hot Ethyl Acetate (the "anti-solvent") dropwise with continuous stirring. Stop the addition the exact moment the solution becomes faintly, persistently turbid.

Step 4: Thermodynamic Equilibration Add just enough hot Methanol (typically 1 to 3 drops) to clear the turbidity. The solution is now perfectly saturated at 60°C.

Step 5: Kinetic Cooling Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 2 hours). Crucial: Do not disturb, agitate, or scratch the flask during this phase. Mechanical shock will induce premature, impure nucleation.

Step 6: Harvesting Once the flask has reached room temperature and crystal growth has plateaued, transfer the flask to an ice bath (0-5°C) for 30 minutes to depress solubility and maximize yield. Filter the crystals via a Büchner funnel, wash with a minimal amount of ice-cold Ethyl Acetate, and dry under high vacuum to constant weight.

References

  • Google Patents. US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction.
  • FLORE Repository. Synthesis of pyrazolo[4,3-d]pyrimidine derivatives. Università degli Studi di Firenze. Retrieved from[Link]

Technical Support Guide: Stabilizing Pyrazole Carboxamides During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-HYD-001 Status: Open Subject: Prevention of Amide Hydrolysis in Pyrazole Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Diagnostic

User Issue: You are observing the degradation of your target pyrazole carboxamide into its corresponding carboxylic acid and amine during isolation or purification. Root Cause: Pyrazole carboxamides possess unique electronic properties. The pyrazole ring (especially when substituted with electron-withdrawing groups like


 or halogens) acts as an electron sink, rendering the exocyclic amide carbonyl highly electrophilic. This lowers the activation energy required for nucleophilic attack by water (

) or hydroxide (

), leading to premature hydrolysis.
Diagnostic Workflow

Before altering your synthesis, confirm the degradation pathway using this decision tree:

Hydrolysis_Diagnosis Start Product Loss Observed Check_TLC Check Crude NMR/TLC Before Quench Start->Check_TLC Quench_Step Is degradation occurring during Quench? Check_TLC->Quench_Step Product stable in Rxn pH_Check Check Aqueous pH Quench_Step->pH_Check Yes Acidic pH < 4 (Acid Catalysis) pH_Check->Acidic Basic pH > 10 (Saponification) pH_Check->Basic Neutral pH 6-8 pH_Check->Neutral Silica Degradation on Column? Neutral->Silica Solution_Silica Acidity of Silica Gel Hydrolyzing Product Silica->Solution_Silica Yes

Figure 1: Diagnostic logic to isolate the source of hydrolysis. Blue = Start, Red = Critical Failure Points, Green = Safe Zone.

Critical Troubleshooting: The "Why" and "How"
A. The pH Trap (Acid/Base Catalysis)

The Science: Pyrazole carboxamides are not standard amides. The


 nitrogens in the pyrazole ring exert an inductive withdrawing effect (-I), making the amide carbonyl carbon more positive (electrophilic) than in a simple benzamide.
  • Acidic Conditions (pH < 4): Protonation of the carbonyl oxygen occurs readily, inviting attack by weak nucleophiles (water).

  • Basic Conditions (pH > 10): The hydroxide ion (

    
    ) is a strong enough nucleophile to attack the carbonyl directly, forming a tetrahedral intermediate that collapses to the carboxylate [1].
    

The Fix: Avoid strong acid/base quenches.

  • Do NOT use: 1M HCl, 1M NaOH, or saturated

    
     (if the product is extremely sensitive, even pH 9 can be risky).
    
  • USE: Buffered solutions. A Phosphate Buffer (pH 7.0) or Citrate Buffer (pH 6.0) maintains neutrality throughout the biphasic mixing.

B. The Thermal Factor

The Science: Hydrolysis is an endergonic process with a high activation barrier, but the rate is exponentially dependent on temperature (Arrhenius equation). Exothermic quenches (e.g., adding water to an acid chloride reaction) create localized "hotspots" where the temperature can momentarily exceed 60°C, instantly hydrolyzing labile amides.

The Fix: Cryogenic Quenching.

  • Always quench at 0°C or -10°C .

  • Pre-cool the aqueous buffer before addition.

C. The "Invisible" Water (Silica Gel)

The Science: Silica gel is naturally acidic (pH ~4-5) and contains bound water. If you load a labile pyrazole carboxamide onto a column, the combination of Lewis acidity (from Si-OH) and moisture can hydrolyze the compound during purification [2].

The Fix: Column Neutralization.

  • Pre-wash silica with 1-2% Triethylamine (Et3N) in hexanes.

  • Use dry loading (Celite) rather than wet loading to minimize contact time with silica in solution.

Optimized Experimental Protocol

Objective: Isolation of Labile 1H-Pyrazole-4-Carboxamide without Hydrolysis.

Comparative Stability Data
ParameterStandard Workup (High Risk)Optimized Workup (Low Risk)
Quench Media 1M HCl or Sat. NaHCO30.5M Phosphate Buffer (pH 7.0)
Temperature Ambient (RT)0°C (Ice/Salt Bath)
Extraction Time > 30 mins< 10 mins (Rapid)
Drying Agent MgSO4 (Slightly Acidic)Na2SO4 (Neutral)
Purification Standard Silica GelEt3N-Deactivated Silica or Recrystallization
Step-by-Step "Safe" Workup Procedure
  • Reaction Termination:

    • Cool the reaction mixture to 0°C .

    • Crucial: Do not add water directly if unreacted thionyl chloride or acid chlorides are present. Dilute first with dry Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Buffered Quench:

    • Prepare a 0.5M Sodium Phosphate buffer (pH 7.0) . Cool this buffer to 4°C.

    • Slowly add the buffer to the reaction mixture with vigorous stirring, maintaining internal temperature < 5°C.

  • Rapid Extraction:

    • Transfer to a separatory funnel immediately.

    • Separate phases quickly. Do not let the organic phase sit in contact with water.

    • Re-extract the aqueous layer once with cold EtOAc.

  • Drying & Concentration:

    • Combine organic layers.

    • Wash once with Brine to remove bulk water.

    • Dry over Anhydrous Sodium Sulfate (

      
      ) . Avoid Magnesium Sulfate (
      
      
      
      ) as it is slightly Lewis acidic.
    • Filter and concentrate on a rotary evaporator at < 35°C .

  • Purification (If needed):

    • If the crude purity is >90%, avoid chromatography. Attempt recrystallization from Ethanol/Heptane.

    • If chromatography is required, add 1% Triethylamine to your eluent system to neutralize the silica gel acidity.

Frequently Asked Questions (FAQ)

Q: My pyrazole has an NH (unsubstituted) at position 1. Does this affect hydrolysis? A: Yes. N-unsubstituted pyrazoles can act as intramolecular catalysts. The NH can hydrogen bond with the amide carbonyl oxygen, activating it for attack. For these substrates, maintaining strictly neutral pH (7.0) is non-negotiable [3].

Q: Can I use Ammonium Chloride (


) for quenching? 
A:  Proceed with caution. Saturated 

is slightly acidic (pH ~4.5-5). For highly labile amides, this is enough to trigger hydrolysis. Stick to Phosphate buffers.

Q: I see the carboxylic acid forming on the TLC plate, but the NMR of the crude looks clean. Why? A: This confirms the hydrolysis is happening on the silica. Your compound is stable in the flask but degrades on the TLC plate (which is silica).

  • Test: Run a 2D TLC or treat your TLC plate with base (dip in dilute Et3N/MeOH) before spotting. If the spot remains stable, your issue is solely the acidity of the silica gel.

References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter 8 on Hydrolysis of Amides).

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. (Discusses mild workups for labile amides).

  • Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of Pyrazoles." Chemistry – A European Journal, 17, 1221. (Context on Pyrazole electronic effects).

  • Beilstein Institute. (2022). "Synthesis of Pyrazole Conjugated Thioamides and Amide." Beilstein Journal of Organic Chemistry. (Provides specific stability data for pyrazole carboxamide derivatives).

Sources

Validation & Comparative

1H NMR chemical shifts of 4-Nitro-1H-pyrazole-3-carboxamide in DMSO-d6

[1][2][3]

Executive Summary: The Spectral Fingerprint

The 1H NMR spectrum of 4-Nitro-1H-pyrazole-3-carboxamide in DMSO-d6 is characterized by three distinct spectral zones. Unlike simple pyrazoles, the presence of the electron-withdrawing nitro group at position 4 and the carboxamide at position 3 creates a highly deshielded environment, pushing the remaining ring proton (H-5) significantly downfield.

Key Diagnostic Signals (DMSO-d6)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Driver
H-5 (Ring CH) 8.80 – 8.95 Singlet (s)1HNitro-induced deshielding + Anisotropic effect of C=O[1]
CONH

(Amide)
7.90 – 8.05 Broad Singlet (bs)1HRestricted rotation; H-bond to DMSO
CONH

(Amide)
7.60 – 7.75 Broad Singlet (bs)1HRestricted rotation; H-bond to DMSO
NH (Ring) 13.5 – 14.5 Broad (br)1HAcidic proton; often invisible if wet

Solvent Selection Strategy: Why DMSO-d6?

For nitro-functionalized pyrazoles, DMSO-d6 is not merely a solvent of convenience but a structural necessity.

Comparative Performance: DMSO-d6 vs. CDCl
FeatureDMSO-d6 (Recommended) CDCl

(Alternative)
Scientific Rationale
Solubility High Low/PoorThe polar nitro and amide groups create a high dipole moment, making the compound insoluble in non-polar chloroform.[1]
Exchange Suppression Excellent PoorDMSO forms strong H-bonds with the amide and ring NH, slowing proton exchange (

) and sharpening the signals.[1]
Amide Resolution Distinct Doublet/Singlets Broad/MergedIn CDCl

, amide protons often collapse into a single broad hump due to faster rotation and lack of solvent stabilization.
Mechanistic Insight: Solvent-Solute Interaction

The following diagram illustrates why DMSO causes a downfield shift (deshielding) of the labile protons compared to non-polar solvents.

SolventInteractioncluster_legendInteraction LogicSolute4-Nitro-1H-pyrazole-3-carboxamideDMSO_1DMSO-d6(Acceptor)Solute->DMSO_1H-Bond (Amide NH)DMSO_2DMSO-d6(Acceptor)Solute->DMSO_2H-Bond (Ring NH)ShiftDownfield Shift(Deshielding)DMSO_1->ShiftElectron densitypulled from HDMSO_2->ShiftReduces shieldingH-Bonding reduces electron density around the proton nucleus,\ncausing the signal to appear at a higher ppm (downfield).H-Bonding reduces electron density around the proton nucleus,causing the signal to appear at a higher ppm (downfield).

Figure 1: Mechanistic pathway of DMSO-induced downfield shifts in labile protons.[1]

Detailed Data Analysis & Comparison

To validate the identity of 4-Nitro-1H-pyrazole-3-carboxamide, one must compare it against its non-nitro analog (1H-pyrazole-3-carboxamide) and N-alkylated derivatives.[1]

Comparative Chemical Shift Table
CompoundH-4 (

)
H-5 (

)
Amide NH (

)
Impact of Modification
Target: 4-Nitro-1H-pyrazole-3-carboxamide (Substituted)8.87 7.98 / 7.73 Nitro group deshields H-5 by ~1.1 ppm.
Analog 1:[1] 1H-pyrazole-3-carboxamide6.80 (d)7.80 (d)7.40 (br)Standard pyrazole shifts; H-4/H-5 coupling observed (

Hz).[1]
Analog 2: 1-Propyl-4-nitro-pyrazole-3-carboxamide8.877.98 / 7.73N-alkylation has minimal effect on H-5 shift in DMSO.[1]
Analog 3: 4-Nitropyrazole (No amide)8.60Amide carbonyl adds ~0.3 ppm deshielding to H-5.[1]
Interpretation Logic
  • The "Silent" Position 4: The disappearance of the signal at ~6.8 ppm (typical for H-4 in pyrazoles) confirms the successful nitration at position 4.[1]

  • The "Downfield" H-5: The shift of H-5 from 7.8 ppm to 8.9 ppm is the definitive marker for the 4-nitro substitution.[1] The nitro group exerts a strong inductive (-I) and mesomeric (-M) effect, stripping electron density from the ring.[1]

  • Amide Non-Equivalence: The observation of two distinct amide peaks (approx. 0.25 ppm apart) indicates restricted rotation around the C-N bond, a hallmark of primary amides in high-viscosity/polar solvents like DMSO.

Experimental Protocols

A. Synthesis & Isolation (Brief Context)

Note: This protocol ensures the material is pure enough for high-fidelity NMR.

  • Precursor: Start with 4-nitro-1H-pyrazole-3-carboxylic acid.

  • Activation: Convert to acid chloride using thionyl chloride (

    
    ) or oxalyl chloride.
    
  • Amidation: React with aqueous ammonia or ammonium hydroxide at 0°C.

  • Purification: Recrystallize from Ethanol/Water. Crucial: Remove all acidic residues, as they will broaden the NMR signals.

B. NMR Sample Preparation (Self-Validating)
  • Mass: Weigh 5–10 mg of the dry solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake. Water appears at 3.33 ppm and can exchange with the Ring NH, causing it to disappear.

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for clean baseline).[1]

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The H-5 proton adjacent to the nitro group can have a longer

      
       relaxation time; a short D1 will reduce integration accuracy.
      
C. Troubleshooting "Missing" Peaks

If the Ring NH (13-14 ppm) is not visible:

  • Cause: Water content in DMSO is too high, facilitating rapid proton exchange.

  • Solution: Add a single pellet of activated molecular sieves to the NMR tube and let stand for 30 minutes. The signal should reappear or sharpen.

References

  • Synthesis and NMR of 1-propyl-4-nitro-1H-pyrazole-3-carboxamide

    • Source: Università degli Studi di Ferrara.[2]

    • Data Point: Confirms H-5 at 8.87 ppm and Amide NHs at 7.98/7.73 ppm.[1]

    • URL:3[1][2][4][5][6][7]

  • Solvent Effects on Amide Shifts (DMSO vs CDCl3)

    • Source: Abraham, R. J., et al. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magn. Reson. Chem., 2006.
    • Data Point: Explains the mechanistic basis for the downfield shift and stabiliz
    • URL:8[1][4][5]

  • 1-(2-fluorophenyl)

    • Source: Università degli Studi di Firenze (FLORE Repository).[1]

    • Data Point: H-5 observed at 8.82 ppm; Amide NH at 7.94 ppm.[1]

    • URL:2[1][4][5][6][7]

  • Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid methyl ester

    • Source: ChemicalBook / Patent Liter
    • Data Point: Confirmation of DMSO-d6 as the preferred solvent for characterization of 4-nitro-pyrazole esters.[1]

    • URL:9[1][2][4][5][6][10]

FT-IR Spectrum Analysis of Nitro and Carboxamide Groups in Pyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the landscape of heterocyclic drug development, pyrazoles are privileged scaffolds due to their bioisosteric properties and hydrogen-bonding capabilities. The functionalization of the pyrazole ring with nitro (–NO₂) or carboxamide (–CONH₂) groups critically alters the electronic distribution and pharmacological profile of the molecule.

  • Nitro groups are strong electron-withdrawing groups (EWG) often used to tune metabolic stability or lock conformations via dipole interactions.

  • Carboxamide groups serve as key pharmacophores for hydrogen bonding interactions with receptor pockets (e.g., kinase inhibitors).

Distinguishing these groups using Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental skill. While Nuclear Magnetic Resonance (NMR) provides connectivity, FT-IR offers an immediate snapshot of bond strength, electronic environment, and solid-state hydrogen bonding networks. This guide provides a rigorous, data-driven framework for identifying and differentiating these moieties within the pyrazole environment.

Theoretical Framework: Vibrational Modes[1][2][3][4]

To interpret the spectra accurately, one must understand the mechanical causality behind the peaks. The pyrazole ring acts as a π-excessive system, but the introduction of EWGs like nitro or carboxamide induces specific spectral shifts.

Comparative Vibrational Data[1][3][4][5][6]
Functional GroupModeFrequency Range (cm⁻¹)IntensityCausality & Notes
Nitro (–NO₂) Asymmetric Stretch (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
1560 – 1490 StrongResonance delocalization with pyrazole ring lowers

compared to aliphatic nitro.
Symmetric Stretch (

)
1360 – 1300 StrongCoupled vibration; highly diagnostic when paired with

.
C–N Stretch~850 & ~1300MediumOften obscured; less diagnostic.
Carboxamide (–CONH₂) Amide I (

C=O)
1690 – 1650 StrongPrimary diagnostic. Position depends heavily on H-bonding (lower

= stronger H-bond).
Amide II (

N–H)
1620 – 1590 Med/StrongIn-plane bending; often overlaps with Pyrazole C=N ring stretch.
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

N–H (Stretch)
3450 – 3150 MediumDoublet for primary amides (

); Broadens significantly if H-bonded.
Pyrazole Ring

C=N /

C=C
1600 – 1500VariableCan interfere with Nitro

and Amide II.
Ring Breathing1000 – 1100MediumCharacteristic of the heteroaromatic core.

Deep Dive: Spectral Analysis

The Nitro Group Signature

The nitro group is unique because it does not exist as a static double/single bond mix but as a resonance hybrid. In pyrazoles, the lone pair on the pyrazole nitrogen can donate into the ring, while the nitro group withdraws electron density.

  • The Diagnostic Pair: You must identify both the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) bands. A single peak is insufficient evidence.

  • Ring Conjugation Effect: If the nitro group is at the 4-position (conjugated), the N–O bond order decreases, shifting the asymmetric stretch to lower wavenumbers (e.g., down to 1500 cm⁻¹) compared to non-conjugated isomers.

  • Differentiation: The nitro asymmetric stretch (1530 cm⁻¹) is typically lower in frequency than the Pyrazole C=N ring stretch (~1580 cm⁻¹) and the Amide I band (~1670 cm⁻¹).

The Carboxamide Group Signature

The amide group is defined by the Amide I band (C=O stretch), which is arguably the most informative peak in the spectrum.

  • Amide I (1690–1650 cm⁻¹): This peak is usually the most intense in the 1500–1800 cm⁻¹ region.

    • Free vs. Associated: In dilute solution, it appears near 1690 cm⁻¹. In solid-state (KBr pellet), intermolecular Hydrogen bonding weakens the C=O bond, shifting it to ~1660 cm⁻¹.

  • Amide II (1620–1590 cm⁻¹): This N–H bending vibration is sensitive to deuteration.[1] In pyrazoles, it often appears as a shoulder or a distinct peak just below the Amide I band.

  • N-H Region (3000+ cm⁻¹):

    • Primary Amide (-CONH₂): Look for a "doublet" (asymmetric and symmetric N–H stretch) at the high energy end (3400 & 3200 cm⁻¹).[1]

    • Secondary Amide (-CONHR): Single band.

Visual Analysis Workflow

The following diagram illustrates the logical decision tree for differentiating these groups in a complex pyrazole spectrum.

Spectral_Decision_Tree Start Analyze Spectrum (1800 - 1300 cm⁻¹) Check_1650 Check 1690 - 1650 cm⁻¹ (Strong Band?) Start->Check_1650 Amide_Present Possible CARBOXAMIDE (Amide I Band) Check_1650->Amide_Present Yes Check_1550 Check 1560 - 1490 cm⁻¹ (Strong Band?) Check_1650->Check_1550 No / Next Check_NH Check 3500 - 3150 cm⁻¹ (Doublet or Broad Band?) Amide_Present->Check_NH Confirm_Amide CONFIRMED: Carboxamide (Amide I + N-H Stretches) Check_NH->Confirm_Amide Yes Nitro_Asym Possible NITRO (Asymmetric Stretch) Check_1550->Nitro_Asym Yes Check_1350 Check 1360 - 1300 cm⁻¹ (Medium/Strong Band?) Nitro_Asym->Check_1350 Ambiguity Ambiguity: Overlap with Pyrazole C=N (~1580 cm⁻¹)? Nitro_Asym->Ambiguity If band is ~1580 Confirm_Nitro CONFIRMED: Nitro Group (Diagnostic Pair Found) Check_1350->Confirm_Nitro Yes Resolution Differentiation Strategy: Nitro requires matching symmetric peak. Amide requires N-H bands. Ambiguity->Resolution

Figure 1: Decision tree for assigning Nitro vs. Carboxamide peaks in Pyrazole derivatives.

Experimental Protocol: KBr Pellet vs. ATR

For publication-quality spectra of solid pyrazole derivatives, the sampling technique is critical.

Technique Comparison
FeatureKBr Pellet (Transmission) ATR (Attenuated Total Reflectance)
Sensitivity High. Excellent for trace analysis and weak overtones.Medium. Path length is fixed and short.
Resolution High. No peak distortion from refractive index changes.Variable. Peaks at lower wavenumbers can be intense; requires correction.
Sample Prep Difficult.[2][3] Requires grinding, pressing, and moisture control.Easy. Direct contact with crystal.
Suitability Preferred for structural characterization (Amide/Nitro bands are clearer).Good for routine QC or if sample is too hard to grind.
Recommended Protocol: KBr Pellet Preparation

Use this protocol to minimize moisture interference in the Amide/Nitro regions.

  • Reagent Prep: Dry spectroscopic-grade KBr powder at 110°C overnight to remove adsorbed water (water absorbs at ~3400 cm⁻¹ and ~1640 cm⁻¹, directly interfering with Amide bands).

  • Ratio: Mix 1.0 – 2.0 mg of Pyrazole sample with 150 – 200 mg of KBr (approx. 1% w/w).

  • Grinding: Grind in an agate mortar for 2–3 minutes.

    • Why? Particle size must be smaller than the IR wavelength (< 2 µm) to avoid scattering (Christiansen effect), which causes sloping baselines.

  • Pressing: Transfer to a die and press under vacuum at 8–10 tons for 2 minutes.

    • Check: The pellet should be transparent (glass-like). Cloudy pellets indicate moisture or coarse particle size.

  • Acquisition:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 32 or 64

    • Background: Run a pure KBr pellet background immediately before the sample.

Comparison with Alternative Methods

While FT-IR is the standard for functional group identification, it should be validated against other methods in a full characterization campaign.

MethodStrength for Nitro/Amide PyrazolesWeakness
FT-IR Best for functional group ID. Instant differentiation of C=O (Amide) vs NO₂.[1]Cannot determine exact position on the ring (regioisomerism) easily.
Raman Complementary. Nitro symmetric stretch is very strong in Raman; Amide I is weak. Water does not interfere.Fluorescence from the pyrazole conjugated system can overwhelm the signal.
NMR (¹H/¹³C) Best for connectivity. Proton count confirms -NH₂. Carbon shift confirms C=O vs C-NO₂.Does not provide direct bond-strength data; Amide protons are often broad/invisible in exchangeable solvents.

References

  • Lin-Vien, D., et al.The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press, 1991.
  • Kalirajan, R., et al. "Synthesis and characterization of some novel pyrazole substituted benzimidazoles." Journal of Heterocyclic Chemistry, 2018. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Standard reference for organic spectroscopy).
  • Bauer, L., et al. "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives." Molecules, 2023.[4][5][6] Link

  • Smith, B. C. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition."[5] Spectroscopy, 2020.[5][7][8] Link

  • Kintek Solution. "What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?" Kintek Application Notes. Link

Sources

Optimizing Elemental Analysis (CHN) Standards for Pyrazole Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing nitrogen-rich, heavily halogenated organic frameworks. Pyrazole carboxamides—a privileged scaffold in modern drug discovery and agrochemistry (notably as CDK2 inhibitors and SDHI fungicides)[1]—present a unique challenge for dynamic flash combustion analysis.

Elemental analysis (CHN) remains the gold standard for proving the absolute bulk purity of these synthesized compounds. However, the high nitrogen mass fraction and the frequent presence of halogens (fluorine, chlorine) in pyrazole carboxamides can severely interfere with combustion dynamics and gas chromatography separation. This guide objectively compares calibration standards and provides a self-validating protocol to ensure your CHN data meets rigorous publication and regulatory thresholds.

The Chemistry of Pyrazole Carboxamides & Combustion Dynamics

In CHN analysis, the sample is subjected to dynamic flash combustion at ~1000°C in an oxygen-enriched environment[2]. The resulting gases (


, 

,

) are reduced, separated via a GC column, and quantified by a Thermal Conductivity Detector (TCD)[3].

The Causality of Analytical Failure: Pyrazole carboxamides inherently disrupt this process through two mechanisms:

  • Nitrogen Skewing: These compounds often contain 15–20% nitrogen by mass. Calibrating the TCD with a low-nitrogen standard forces the system to extrapolate the calibration curve, leading to non-linear response errors.

  • Halogen Poisoning: Fluorinated or chlorinated pyrazole derivatives generate acidic

    
     gases during combustion. If not properly scrubbed, these gases poison the copper reduction catalyst and alter the retention times on the GC column, resulting in artificially low carbon and hydrogen values.
    

To counteract this, the analytical pathway must be specifically modified with halogen scrubbers (e.g., silver wool) to trap


 gases as stable silver halides (

) before they reach the reduction reactor.

G Sample Pyrazole Carboxamide (C, H, N, O, X) Combustion Dynamic Flash Combustion (~1000°C, O2) Sample->Combustion Scrubber Halogen Scrubber (Silver Wool) Combustion->Scrubber Gases + HX Reduction Reduction Reactor (Cu, removes O2) Scrubber->Reduction Halogen-free Separation GC Column (Separates N2, CO2, H2O) Reduction->Separation N2, CO2, H2O Detection TCD Detector (Quantifies Elements) Separation->Detection

Combustion and detection pathway for halogenated pyrazole carboxamides.

Comparative Analysis of CHN Calibration Standards

Matrix matching is non-negotiable. The accuracy of your K-factor calibration depends entirely on selecting a standard whose elemental ratios closely mirror your target pyrazole carboxamide. Below is an objective comparison of industry-standard reference materials[4][5][6].

Table 1: Quantitative Comparison of CHN Standards
StandardFormula%C%H%NBest Use CaseLimitations for Pyrazoles
Acetanilide

71.096.7110.36General pharmaceutical QC; highly stable[6].N content is often too low, risking TCD extrapolation errors for N-rich pyrazoles.
Sulfanilamide

41.844.6816.27High-N compounds; excellent matrix match for pyrazoles.Contains sulfur; requires a CHNS configuration to prevent S-gas interference.
BBOT

72.536.096.51High-C, S-containing agrochemicals[4].Very low N content; poor calibration model for pyrazole carboxamides.
Atropine

70.568.014.84Oxygen determination via pyrolysis[3].Unsuitable for nitrogen calibration.

Scientist's Verdict: For pyrazole carboxamides, Sulfanilamide is the superior primary calibration standard due to its ~16% nitrogen content, which closely matches the theoretical nitrogen mass fraction of the pyrazole core. Acetanilide should be reserved as a secondary verification standard.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following CHN protocol operates as a self-validating system. It builds in a secondary verification loop to prove instrument calibration before any precious synthetic sample is consumed.

G Start System Purge & Blank Run Calibrate Calibration via K-Factor (Sulfanilamide) Start->Calibrate Verify Run Secondary Standard (Acetanilide) Calibrate->Verify Decision Is Secondary Std within ±0.3%? Verify->Decision Analyze Analyze Pyrazole Carboxamide Samples Decision->Analyze Yes Recalibrate Check Leaks & Recalibrate Decision->Recalibrate No Recalibrate->Start

Self-validating CHN calibration and analysis workflow.
Step-by-Step Methodology
  • Reactor Preparation: Pack the combustion reactor with a 20 mm layer of silver wool to act as a halogen scrubber. This prevents

    
     gases from reaching the GC column.
    
  • System Purging & Blanking: Purge the elemental analyzer with ultra-pure Helium. Run 3 to 5 empty tin capsules to establish a stable baseline and confirm zero atmospheric nitrogen intrusion.

  • Primary Calibration (K-Factor): Using a microbalance (readability 0.001 mg), weigh 1.5–2.0 mg of Sulfanilamide . Run 4 replicates to generate a K-factor calibration curve. Causality: Keeping the sample weight under 2.0 mg prevents oxygen depletion during the flash combustion of dense aromatic rings, avoiding soot formation.

  • Secondary Verification (The Validation Loop): Weigh 1.5 mg of Acetanilide and run it as an unknown sample[4]. The calculated CHN values must fall within ±0.3% of its theoretical values (C: 71.09%, H: 6.71%, N: 10.36%). If it fails, abort, check for leaks, and recalibrate.

  • Sample Analysis: Weigh 1.5 mg of the purified pyrazole carboxamide into a tin capsule. Fold tightly to exclude ambient air. Analyze in triplicate.

  • Data Processing: Compare the empirical CHN percentages against the calculated theoretical values.

Data Interpretation and The ±0.4% Paradigm

The American Chemical Society (ACS) guidelines state that found values for carbon, hydrogen, and nitrogen must be within ±0.4% of the calculated theoretical values to prove compound purity[7].

However, recent rigorous statistical studies (such as those led by Baylor University) have demonstrated that this ±0.4% standard can be mathematically unrealistic for certain complex frameworks, with over 10% of genuinely pure commercial samples failing this rigid threshold due to random instrumental errors[8]. If your pyrazole carboxamide fails the ±0.4% threshold despite clean NMR and HRMS data, consult the troubleshooting matrix below before assuming synthetic failure.

Table 2: Troubleshooting CHN Deviations in Pyrazole Carboxamides
ObservationMechanistic CauseCorrective Action
High Carbon, Low Nitrogen Incomplete combustion (soot formation) or TCD saturation.Reduce sample weight to 1.0 mg; increase dynamic oxygen dosing time.
High Nitrogen Atmospheric

leak or incomplete purging of the tin capsule.
Perform a system leak check; increase helium purge time before combustion.
Low Carbon & Hydrogen Halogen interference (

) poisoning the oxidation catalyst.
Replace or repack the silver wool halogen scrubber in the combustion tube.
Values consistently off by >0.4% Solvation (trapped solvent molecules within the crystal lattice)[7].Dry the sample under high vacuum at elevated temperature; verify solvent presence via

-NMR.

By understanding the combustion mechanics and implementing a self-validating, matrix-matched calibration strategy, researchers can confidently report the elemental composition of complex pyrazole carboxamides, ensuring both scientific integrity and regulatory compliance.

References
  • Source: acs.
  • CHN(O)
  • Source: baylor.
  • Source: thermofisher.
  • Source: elementalmicroanalysis.
  • Source: rsc.
  • Source: usl.com.
  • Source: thermofisher.

Sources

Technical Guide: Distinguishing 3-Carboxamide from 5-Carboxamide Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet the ambiguity between 3- and 5-substituted isomers remains a persistent challenge in structural assignment. This is particularly critical for carboxamide derivatives, where the position of the amide group relative to the pyrazole nitrogen (


) dictates hydrogen bond donor/acceptor vectors, drastically altering kinase binding affinity (e.g., in JAK or CDK inhibitors).

This guide provides an objective, data-driven framework for distinguishing 1-substituted pyrazole-3-carboxamides from 1-substituted pyrazole-5-carboxamides . While X-ray crystallography remains the absolute standard, this guide prioritizes high-throughput NMR techniques (


H-

N HMBC, NOESY) that allow for rapid, self-validating structural determination in solution.

Part 1: The Regioisomer Challenge

Before applying analytical techniques, one must distinguish between tautomerism and regioisomerism .

The -Unsubstituted Trap (Tautomerism)

If the pyrazole nitrogen is unsubstituted (


-H), the 3-carboxamide and 5-carboxamide forms are tautomers , not separable isomers. In solution, they exist in rapid equilibrium (prototropic shift).
  • Observation: NMR signals for

    
     and 
    
    
    
    often appear as broad or averaged peaks at room temperature.
  • Implication: You cannot isolate "5-carboxamide-

    
    -pyrazole" in solution. It will equilibrate. Structural assignment is only valid in the solid state (X-ray) or "frozen" at very low temperatures (e.g., 
    
    
    
    C).
The -Substituted Scenario (Regioisomerism)

When the


 position bears a substituent (

, e.g., Methyl, Phenyl, Alkyl), the tautomerism is locked. The 3-carboxamide and 5-carboxamide are distinct, separable regioisomers with different physical and biological properties. This guide focuses on this scenario.

Part 2: NMR Spectroscopy – The Primary Analytical Workflow

NMR is the most efficient tool for differentiation. However, simple


H NMR is often insufficient due to the lack of distinct coupling patterns in fully substituted pyrazoles. The following multi-step workflow provides definitive proof.
The Logic of NOE (Nuclear Overhauser Effect)

The spatial proximity between the


-substituent and the group at position 5 is the most reliable differentiator.
  • 5-Carboxamide Isomer: The

    
    -substituent is spatially close to the Amide group (or the carbonyl oxygen).
    
  • 3-Carboxamide Isomer: The

    
    -substituent is spatially close to the 
    
    
    
    -proton (or
    
    
    -substituent).
Visualization: NOE Connectivity Map

PyrazoleNOE cluster_3isomer 3-Carboxamide Isomer (N1-R is close to H-5) cluster_5isomer 5-Carboxamide Isomer (N1-R is close to Amide) N1_3 N1-R H5_3 H-5 N1_3->H5_3 STRONG NOE Amide_3 3-CONH2 N1_3->Amide_3 No NOE N1_5 N1-R H3_5 H-3 N1_5->H3_5 No NOE Amide_5 5-CONH2 N1_5->Amide_5 Weak/Medium NOE

Caption: Diagnostic NOE interactions. The 3-isomer shows a strong correlation between the N-substituent and the C5 proton.

Heteronuclear Correlation ( H- N HMBC)

When NOE is ambiguous (e.g., if


 is also substituted), 

N HMBC is the definitive solver. Pyrazole nitrogens (

vs

) have distinct chemical shifts and coupling pathways.
  • N1 (Pyrrole-like): typically

    
     to 
    
    
    
    ppm (relative to nitromethane).
  • N2 (Pyridine-like): typically

    
     to 
    
    
    
    ppm.

The Diagnostic Coupling (


): 
  • In the 3-carboxamide isomer: The

    
    -proton (
    
    
    
    ) shows a strong 2-bond coupling to
    
    
    and a 3-bond coupling to N1 .
  • In the 5-carboxamide isomer: The

    
    -proton (
    
    
    
    ) shows a 3-bond coupling to N1 that is often weaker or distinct from the
    
    
    coupling.
Comparative Data Table
Feature1-R-Pyrazole-3-Carboxamide1-R-Pyrazole-5-Carboxamide
NOESY / ROESY Strong Crosspeak:

Crosspeak:

(broad/weak) No Crosspeak:


H NMR (

)
Typically

6.5 – 6.9 ppm
Typically

6.8 – 7.2 ppm (Deshielded by adjacent C=O)

C NMR (

)

160 – 164 ppm

158 – 162 ppm (Often slightly upfield due to steric twist)

C NMR (

)

36 – 39 ppm

38 – 42 ppm (Deshielded by ortho-carbonyl)

(HMBC)

couples to


couples to

(which bears the C=O)

Part 3: Experimental Protocols

Protocol A: The "Self-Validating" NMR Workflow

Objective: Unambiguous assignment of regioisomer using standard 400-600 MHz instruments.

  • Sample Preparation:

    • Dissolve 5–10 mg of compound in 600

      
      L DMSO-
      
      
      
      .
    • Why DMSO? It slows proton exchange, sharpening Amide

      
       signals, allowing them to be used in NOE studies. 
      
      
      
      often leads to broad, invisible amide protons.
  • Experiment 1: 1D

    
    H NMR: 
    
    • Identify the

      
      -substituent (e.g., Methyl singlet ~3.8 ppm) and the pyrazole ring proton (
      
      
      
      , singlet/doublet ~6.5-7.0 ppm).
  • Experiment 2: 1D NOE (Selective) or 2D NOESY:

    • Irradiate/Select the

      
      -substituent resonance.
      
    • Observe:

      • If signal enhancement is seen at the aromatic singlet (

        
        ), it is the 3-carboxamide .
        
      • If signal enhancement is seen at the Amide

        
         (broad singlets ~7.5 ppm), it is the 5-carboxamide .
        
  • Experiment 3:

    
     HMBC (Long Range): 
    
    • Optimize for

      
       Hz.
      
    • Check correlation from

      
      -substituent protons to the pyrazole ring carbons.
      
    • Validation: The

      
      -Methyl protons will show a strong 
      
      
      
      correlation to
      
      
      . If
      
      
      is a quaternary carbon bonded to a carbonyl (check
      
      
      C shift ~135-145 ppm), it is the 5-carboxamide . If
      
      
      is a methine (
      
      
      , ~130 ppm), it is the 3-carboxamide .
Protocol B: Chemical Derivatization (Regiochemistry Proof)

If NMR is ambiguous (e.g., fully substituted ring), use steric differentiation.

  • Reaction: React the pyrazole precursor (diketone) with a bulky hydrazine (e.g., tert-butylhydrazine).

  • Principle: The bulky tert-butyl group will preferentially attack the least hindered carbonyl of the 1,3-dicarbonyl system, or the final product will equilibrate to place the bulky

    
    -group away from the bulky 
    
    
    
    -substituent.
  • Result: The 3-carboxamide (where the bulky

    
    -group is adjacent to a smaller 
    
    
    
    or group) is generally the thermodynamic product over the 5-carboxamide (where
    
    
    -group clashes with the Carbonyl).

Part 4: Decision Matrix

Use this logic flow to determine your structure.

DecisionTree Start Start: Purified Isomer HNMR Step 1: 1H NMR in DMSO-d6 Locate N-Substituent & Ring Proton Start->HNMR NOE_Check Step 2: 1D Selective NOE Irradiate N-Substituent HNMR->NOE_Check Result_NOE_H Enhancement of Ring Proton (H5)? NOE_Check->Result_NOE_H Isomer3 Conclusion: 3-Carboxamide Isomer Result_NOE_H->Isomer3 Yes (Strong) Check_Amide Enhancement of Amide NH? Result_NOE_H->Check_Amide No Isomer5 Conclusion: 5-Carboxamide Isomer Check_Amide->Isomer5 Yes Ambiguous Ambiguous? (No clear NOE) Check_Amide->Ambiguous No HMBC Step 3: 1H-13C HMBC Check N-Me to C5 correlation Ambiguous->HMBC HMBC->Isomer3 C5 is Methine (bearing H) HMBC->Isomer5 C5 is Quaternary (bearing C=O)

Caption: Step-by-step decision tree for assigning pyrazole regioisochemistry.

References

  • López, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Foces-Foces, C., et al. (2000). Structure of chiral pyrazoles in the solid state and in solution.[1] New Journal of Chemistry (RSC). Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier/ScienceDirect. (General reference for NOE/HMBC protocols). Available at: [Link]

  • Garg, R., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Journal of Organic Chemistry (ACS). Available at: [Link]

Sources

Reference standards for 4-Nitro-1H-pyrazole-3-carboxamide impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 4-Nitro-1H-pyrazole-3-carboxamide Impurities: A Comparative Qualification Guide

Executive Summary

4-Nitro-1H-pyrazole-3-carboxamide (CAS: 65190-36-5) is a critical intermediate in the synthesis of high-value pharmaceutical scaffolds, particularly for viral polymerase inhibitors (e.g., Favipiravir analogs) and kinase inhibitors (e.g., FLT3 inhibitors). Its impurity profile is dominated by nitration by-products and hydrolysis derivatives, which pose significant challenges due to their structural similarity and potential genotoxicity.

This guide provides a technical comparison of reference standard grades for this compound's impurities, outlining a self-validating qualification protocol to ensure ICH Q3A/Q3B compliance.

Impurity Landscape & Origin Analysis

To select the correct reference standard, one must first map the impurity's origin. The synthesis typically involves the nitration of pyrazole-3-carboxamide or the amidation of 4-nitro-pyrazole-3-carboxylic acid.

Key Impurities:

  • Impurity A (Hydrolysis): 4-Nitro-1H-pyrazole-3-carboxylic acid.

  • Impurity B (Decarboxylation): 4-Nitro-1H-pyrazole.

  • Impurity C (Starting Material): 1H-Pyrazole-3-carboxamide (Un-nitrated).

  • Impurity D (Regioisomer): 3-Nitro-1H-pyrazole-4-carboxamide (Rare, requires specific precursors).

Figure 1: Synthesis & Impurity Origin Map

ImpurityMap SM Starting Material (Pyrazole-3-carboxamide) Target TARGET PRODUCT 4-Nitro-1H-pyrazole-3-carboxamide SM->Target Nitration (HNO3/H2SO4) ImpC Impurity C (Unreacted SM) SM->ImpC Incomplete Rxn ImpA Impurity A (Carboxylic Acid) [Hydrolysis] Target->ImpA Acid/Base Hydrolysis ImpB Impurity B (4-Nitropyrazole) [Decarboxylation] ImpA->ImpB Thermal Decarboxylation

Caption: Mechanistic origin of key impurities. Impurity A and B are the most critical degradation products requiring rigorous monitoring.

Comparative Analysis of Reference Standard Grades

Not all standards are created equal. The choice between a Certified Reference Material (CRM) and a Research Grade standard depends on the development phase.

Table 1: Reference Standard Grade Comparison

FeatureCertified Reference Material (CRM) Analytical Standard (Primary) Research Grade (Secondary)
ISO Compliance ISO 17034 & ISO 17025ISO 17025 (Testing)Non-ISO / Internal QC
Traceability SI Units (NIST/BIPM traceable)Traceable to CRM (if avail.)Validated by NMR/HPLC area %
Uncertainty Explicitly calculated (

)
Not usually providedUnknown
Content Value Mass Balance (% Assay)Chromatographic Purity (% Area)Chromatographic Purity (% Area)
Primary Use Method Validation, Calibration Routine QC Release Early R&D, Peak ID
Cost Factor High (10x)Medium (3-5x)Low (1x)

Strategic Recommendation:

  • For Impurity A (Acid): Use Analytical Grade (Primary) . The carboxylic acid response factor differs significantly from the amide due to pH-dependent ionization. A simple area% comparison (Research Grade) will yield inaccurate quantitation.

  • For Impurity C (Unreacted): Research Grade is often sufficient for "Limit Tests" (e.g., NMT 0.5%) provided the identity is confirmed by retention time spiking.

Experimental Protocol: Self-Validating HPLC Method

This protocol is designed to separate the highly polar amide from its acidic hydrolysis product.

Method Principle: Reverse-Phase HPLC (RP-HPLC) with acidic buffering is mandatory. Neutral pH causes peak tailing for Impurity A (Carboxylic Acid) and poor resolution from the Target.

Protocol Steps:

  • Column Selection: C18 End-capped,

    
     (e.g., Waters XBridge or Agilent Zorbax SB-C18).
    
    • Why: "SB" (Stable Bond) or equivalent is needed for stability at low pH.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: Acetonitrile (ACN).[1]

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold to retain polar Acid).

    • 2-15 min: 5%

      
       60% B.
      
    • 15-20 min: 60% B.

  • Detection: UV at 270 nm (Nitro group absorbance) and 210 nm (Amide/Acid carbonyls).

    • Note: 270 nm provides better specificity for nitro-compounds; 210 nm is more universal but noisier.

Self-Validation Criteria (System Suitability):

  • Resolution (

    
    ):  The critical pair is Impurity A (Acid)  and Target (Amide) .
    
    • Requirement:

      
      . If 
      
      
      
      , lower the %B at the start or reduce pH.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for Impurity A. If tailing occurs, increase buffer strength (e.g., use 10mM Ammonium Formate pH 3.0 instead of just Formic Acid).

Qualification Workflow: Decision Tree

Use this logic flow to select and qualify your reference standard for regulatory submission.

Figure 2: Reference Standard Selection & Qualification Workflow

StandardSelection Start Start: Select Standard Phase Development Phase? Start->Phase Early Early R&D / Screening Phase->Early Non-GLP Late GMP Release / Tox Study Phase->Late GLP/GMP ResGrade Use Research Grade (Check HPLC Purity >95%) Early->ResGrade CommCRM Commercial CRM Available? Late->CommCRM BuyCRM Purchase CRM (ISO 17034) CommCRM->BuyCRM Yes Qualify Qualify Secondary Std (In-House) CommCRM->Qualify No Action 1. Characterize (NMR, MS, IR) 2. Determine Mass Balance 3. Assign Purity Factor Qualify->Action

Caption: Decision tree for selecting reference standards based on regulatory requirements (ICH Q7).

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines, 2006. Link

  • European Pharmacopoeia (Ph. Eur.). Chromatographic Separation Techniques (2.2.46). Council of Europe. Link

  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008, 73(6), 2412–2415. Link

  • BenchChem. "Technical Support Center: HPLC Separation of Nitrophenol Isomers." (Relevant for nitro-group separation principles). Link

  • National Institute of Standards and Technology (NIST). Reference Materials for Chemical Analysis. (General guidance on CRM hierarchy). Link

Sources

Safety Operating Guide

4-Nitro-1H-pyrazole-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Disposal Strategy

4-Nitro-1H-pyrazole-3-carboxamide (CAS 65190-36-5) is a functionalized nitro-pyrazole derivative often used as an intermediate in pharmaceutical synthesis.[1] While standard Safety Data Sheets (SDS) classify it primarily as an irritant (Skin/Eye/Respiratory), its chemical structure—containing both a nitro group (


) and a high-nitrogen pyrazole ring—dictates that it be treated as a potential energetic material .

Core Directive: Do not treat this compound as standard organic waste. The presence of the nitro group on a heteroaromatic ring increases thermal sensitivity. Disposal protocols must prioritize segregation from oxidizers , prevention of dry friction , and thermal destruction (incineration) via a licensed facility.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and hazard characteristics to ensure correct waste stream coding.[2][3]

Parameter Technical Specification
Chemical Name 4-Nitro-1H-pyrazole-3-carboxamide
CAS Number 65190-36-5
Molecular Formula

Molecular Weight 156.10 g/mol
Physical State Solid (typically off-white to yellow powder)
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[1][4][5][6] 2A (H319), STOT SE 3 (H335).[7]
Energetic Risk Moderate. Nitro-pyrazoles can decompose exothermically.[1] Avoid heating residues to dryness.
RCRA Status Not P-listed or U-listed.[1] Likely D003 (Reactive) if dry/shock sensitive, or general Ignitable/Toxic depending on formulation.

Pre-Disposal Hazard Assessment

Effective disposal requires understanding the causality of the risks involved.

  • Thermal Instability: The

    
     bond is the "trigger" in this molecule.[1] Upon thermal decomposition, it releases nitrogen oxides (
    
    
    
    ), which are toxic and support combustion.[3]
  • Shock Sensitivity: While 4-Nitro-1H-pyrazole-3-carboxamide is generally stable under ambient conditions, aged or dried-out samples may crystallize in forms that are more sensitive to friction or impact.[1]

  • Chemical Incompatibility:

    • Strong Bases: Can deprotonate the pyrazole

      
      , forming salts that may be more sensitive to shock.
      
    • Reducing Agents: Can react vigorously with the nitro group, generating heat and potentially reducing it to an amine (exothermic).

Step-by-Step Disposal Protocol

Phase 1: Segregation & Packaging

Goal: Isolate the chemical to prevent accidental reaction during storage and transport.

  • Solid Waste (Pure Substance):

    • Container: Use a high-density polyethylene (HDPE) wide-mouth jar. Avoid metal containers (potential for friction sparks or metal-catalyzed decomposition).[1]

    • Wetting (Optional but Recommended): If the powder appears very dry or static-prone, wet it slightly with a compatible solvent (e.g., Ethanol or Water) to desensitize it against friction. Note: Document this addition on the waste tag.

    • Labeling: Label as "Hazardous Waste - Organic Solid." Explicitly add: "Contains Nitro-Pyrazole - Potential Energetic." [1]

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • Solvent Compatibility: Ensure the carrier solvent is compatible. Halogenated and non-halogenated solvents should generally be separated, but for this compound, Combustible Solvents (e.g., Methanol, Ethanol) are preferred as they facilitate incineration.

    • pH Check: Ensure the solution is neutral (pH 6-8) . Acidic or basic conditions can accelerate decomposition during storage.

    • No Concentration: DO NOT rotary evaporate reaction mixtures containing this compound to dryness. The concentration of nitro-pyrazoles in a heating bath is a common cause of laboratory explosions.[1] Dispose of the solution as is.

Phase 2: Waste Stream Classification (RCRA)

Since 4-Nitro-1H-pyrazole-3-carboxamide is not explicitly listed on the EPA P-list or U-list, you must determine if it exhibits hazardous characteristics (40 CFR Part 261).[1]

  • Characteristic of Reactivity (D003): If the material is capable of detonation or explosive decomposition at standard temperature/pressure.[8] Conservative Approach: Classify as D003 if unsure of the sample's age or purity.

  • Characteristic of Ignitability (D001): If disposed of in a flammable solvent (Flash point < 60°C).

Recommendation: Classify as a High BTU Organic Waste destined for incineration.

Phase 3: Final Disposal Method

The only acceptable final disposal method is Chemical Incineration.

  • Method: High-temperature incineration with flue gas scrubbing.[1]

  • Why: Incineration ensures the complete breaking of the pyrazole ring and oxidation of the nitro group. The scrubbing system captures the resulting

    
     gases, preventing environmental release.
    
  • Prohibited Methods:

    • Drain Disposal: Strictly prohibited. Toxic to aquatic life and may accumulate in plumbing traps.

    • Trash/Landfill: Prohibited due to leaching and fire risk.

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for handling 4-Nitro-1H-pyrazole-3-carboxamide waste.

DisposalWorkflow Start Waste: 4-Nitro-1H-pyrazole-3-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Is Solid Liquid Liquid (Solution/Suspension) StateCheck->Liquid Is Liquid SolidPrep Place in HDPE Jar. Avoid Metal Spatulas. (Optional: Wet with Ethanol) Solid->SolidPrep LiquidPrep Verify Solvent Compatibility. Check pH (Neutralize if needed). DO NOT EVAPORATE TO DRYNESS. Liquid->LiquidPrep Labeling Label: 'Hazardous Waste' Add Warning: 'Nitro-Pyrazole / Energetic' SolidPrep->Labeling LiquidPrep->Labeling Storage Store in Flammables Cabinet. Segregate from Oxidizers/Bases. Labeling->Storage Disposal Transfer to EHS/Licensed Contractor. Method: Incineration w/ Scrubber. Storage->Disposal

Caption: Decision logic for segregating and packaging 4-Nitro-1H-pyrazole-3-carboxamide waste to ensure safety and compliance.

Emergency Procedures

In the event of a spill or exposure during the disposal process:

  • Spill Cleanup (Solid):

    • Evacuate the immediate area.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH N95 respirator if dust is present.

    • Wet Method: Do not dry sweep. Cover the spill with a paper towel dampened with water or ethanol to prevent dust generation.

    • Collect: Scoop gently (using plastic tools) into a waste container.

  • Spill Cleanup (Liquid):

    • Absorb with an inert material (Vermiculite or Sand).[2] Do not use paper towels or sawdust if the solvent is an oxidizer or if the concentration of nitro-compound is high (fire risk).[1]

    • Place in a sealed container.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 219739, 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[9][10] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[5] Hazard Communication Standard: 29 CFR 1910.1200.[5] Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 4-Nitro-1H-pyrazole-3-carboxamide (CAS No. 65190-36-5). As a valued researcher, your safety is our utmost priority. This guide is designed to provide you with in-depth, actionable protocols to ensure you can work with this compound effectively and, most importantly, safely. The following information has been synthesized from established safety protocols for related chemical families, including nitro compounds and pyrazole derivatives, to provide a conservative and comprehensive safety framework.

Hazard Assessment and Chemical Profile

Key Chemical Information:

PropertyValueSource
Molecular Formula C4H4N4O3[1][2]
Molecular Weight 156.1 g/mol [1][2]
CAS Number 65190-36-5[1][2]

The presence of the nitro group suggests that this compound should be handled with care, as nitro compounds can be energetic and potentially explosive under certain conditions, such as heat, shock, or friction.[1][3] Aromatic nitro compounds are also known for their potential toxicity if ingested, inhaled, or absorbed through the skin.[4] The pyrazole moiety, while a common scaffold in medicinal chemistry, can also present hazards.[5] For instance, the closely related compound, 4-Nitro-1H-pyrazole-3-carboxylic acid, is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[6][7] Therefore, a cautious approach is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 4-Nitro-1H-pyrazole-3-carboxamide. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE CategorySpecific RecommendationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber)To prevent skin contact and absorption.[8]
Eye Protection Chemical splash gogglesTo protect eyes from dust particles and potential splashes.[9]
Body Protection Flame-resistant lab coatTo protect skin from spills and provide a barrier against fire hazards associated with nitro compounds.[3][4]
Respiratory Protection NIOSH-approved N95 (or higher) respiratorTo prevent inhalation of fine powders, especially when handling outside of a fume hood.[4]
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing risk. The following workflow is designed to guide you through the safe handling of 4-Nitro-1H-pyrazole-3-carboxamide from receipt to use.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Inspect_Container Inspect Container Don_PPE Don Appropriate PPE Inspect_Container->Don_PPE Proceed if Intact Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound (in Fume Hood) Prepare_Work_Area->Weigh_Compound Dissolve_Compound Dissolve Compound Weigh_Compound->Dissolve_Compound Decontaminate_Equipment Decontaminate Equipment Dissolve_Compound->Decontaminate_Equipment Segregate_Waste Segregate Waste Decontaminate_Equipment->Segregate_Waste Dispose_Waste Dispose of Waste (Follow Institutional Guidelines) Segregate_Waste->Dispose_Waste

Caption: A workflow diagram illustrating the key steps for the safe handling of 4-Nitro-1H-pyrazole-3-carboxamide.

Detailed Protocol:

  • Preparation is Key:

    • Container Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

    • PPE Adherence: Before handling, ensure you are wearing all the recommended PPE as outlined in the table above.

    • Work Area Setup: All handling of solid 4-Nitro-1H-pyrazole-3-carboxamide should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.[6] Have a spill kit containing an inert absorbent material (e.g., sand or vermiculite) at hand.[3]

  • Handling with Precision:

    • Weighing: To minimize the generation of airborne dust, handle the solid compound with care. Use a spatula to transfer the material.

    • Dissolving: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean all equipment that came into contact with the compound using an appropriate solvent. Collect the cleaning solvent as hazardous waste.

    • Work Area Cleanup: Wipe down the work surface within the fume hood with a damp paper towel and dispose of it as solid hazardous waste.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 4-Nitro-1H-pyrazole-3-carboxamide and any contaminated materials is a critical final step. Improper disposal can lead to environmental contamination and pose a risk to others.

Waste Segregation is Mandatory:

  • Solid Waste: All solid materials contaminated with 4-Nitro-1H-pyrazole-3-carboxamide, including used gloves, weighing paper, and contaminated bench paper, must be collected in a designated and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Any solutions containing 4-Nitro-1H-pyrazole-3-carboxamide, as well as the solvent used for cleaning, should be collected in a separate, labeled hazardous waste container for liquids.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[4]

Never dispose of 4-Nitro-1H-pyrazole-3-carboxamide down the drain or in the regular trash. [3] Always follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][10] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[6][10] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention.
Spill Alert others in the area.[3] Wearing appropriate PPE, contain the spill with an inert absorbent material.[3] Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area.

By adhering to these guidelines, you are not only protecting yourself but also your colleagues and the environment. Our commitment to your safety extends beyond the product itself. Should you have any further questions or require additional support, please do not hesitate to contact our technical support team.

References

  • CDC Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z. Available from: [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. Available from: [Link]

  • PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • PubChem. 4-nitro-1H-pyrazole. Available from: [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Available from: [Link]

  • PrimeHub + Mediware. (2018, October 24). Personal Protective Equipment for Chemical Handling. Available from: [Link]

  • Hazard. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • PMC. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.